Product packaging for Xeniafaraunol A(Cat. No.:)

Xeniafaraunol A

Cat. No.: B12385073
M. Wt: 300.4 g/mol
InChI Key: WGIBCPUMAZHVMA-WZSRSYCDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xeniafaraunol A is a xenicane-type diterpenoid natural product isolated from soft corals of the genus Xenia , such as Xenia faraunensis . This compound is of significant interest in natural product chemistry and pharmacology due to its complex structure and potential bioactivities. It has demonstrated cytotoxic activity against P-388 murine leukemia cells , highlighting its value as a lead compound in anticancer research. A notable feature of this compound is its close structural relationship to other xenicin diterpenoids, such as the potent and selective TRPM7 ion channel inhibitor Waixenicin A . Its relevance is further underscored by a recent (2023) landmark total synthesis, which established that this compound can be efficiently prepared in a single step from a common late-stage synthetic intermediate of other xenicin compounds . This synthetic accessibility, previously unattainable, now enables deeper investigation into its mechanism of action and therapeutic potential. Researchers can utilize this compound as a high-purity chemical standard for targeted biological screening, structure-activity relationship (SAR) studies, and exploring the biosynthesis and chemical ecology of marine diterpenoids. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B12385073 Xeniafaraunol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1S,2R,4aS,7E,11aR)-1-hydroxy-7-methyl-11-methylidene-2-(2-methylprop-1-enyl)-1,2,4a,5,6,9,10,11a-octahydrobenzo[9]annulene-4-carbaldehyde

InChI

InChI=1S/C20H28O2/c1-13(2)10-16-11-17(12-21)18-9-8-14(3)6-5-7-15(4)19(18)20(16)22/h6,10-12,16,18-20,22H,4-5,7-9H2,1-3H3/b14-6+/t16-,18-,19+,20+/m1/s1

InChI Key

WGIBCPUMAZHVMA-WZSRSYCDSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)C(=C[C@H]([C@@H]2O)C=C(C)C)C=O

Canonical SMILES

CC1=CCCC(=C)C2C(CC1)C(=CC(C2O)C=C(C)C)C=O

Origin of Product

United States

Foundational & Exploratory

Isolation of Xeniafaraunol A from the Soft Coral Xenia faraunensis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Xeniafaraunol A, a novel diterpene, from the soft coral Xenia faraunensis. This document collates available data on its biological activity and outlines a generalized experimental approach for its extraction and purification, based on established methodologies for marine natural products.

Introduction

This compound is a unique bicyclo[7.4.0]tridecane diterpenoid first isolated from the Red Sea soft coral Xenia faraunensis. Structurally, it belongs to the xenicane class of diterpenes, a group of natural products known for their complex molecular architecture and interesting biological activities. The initial discovery of this compound, along with its congener Xeniafaraunol B and faraunatin, highlighted its potential as a cytotoxic agent, making it a molecule of interest for further investigation in drug discovery and development. This guide aims to consolidate the publicly available scientific information regarding its isolation and preliminary characterization.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its cytotoxic activity against murine leukemia cells. The table below summarizes this information.

CompoundBiological ActivityCell LineIC₅₀
This compoundCytotoxicityP388 (murine leukemia)3.9 µM

Note: The initial report also mentioned an IC₅₀ of 1.2 µg/mL for a mixture of this compound and B, and faraunatin against the same cell line.

Due to the limited public availability of the original 1994 isolation paper by Kashman et al., detailed quantitative data such as extraction yield and comprehensive spectroscopic data (¹H and ¹³C NMR) are not fully accessible. The structural elucidation was reported to be achieved primarily through 1D and 2D NMR experiments.

Experimental Protocols

While the specific, detailed experimental protocol for the original isolation of this compound is not available in the public domain, a generalized procedure for the isolation of diterpenes from soft corals of the Xenia genus can be outlined. This representative protocol is based on common practices in marine natural product chemistry.

3.1. Collection and Extraction

  • Specimen Collection: The soft coral Xenia faraunensis is collected from its marine habitat, in this case, the Red Sea. The collected material should be immediately frozen to preserve the chemical integrity of its secondary metabolites.

  • Lyophilization and Grinding: The frozen coral tissue is lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered coral is exhaustively extracted with an organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, or a single extraction with a moderately polar solvent like acetone or a mixture of dichloromethane and methanol. The original report on this compound mentions the use of an "organic extract."

3.2. Fractionation and Purification

  • Solvent Partitioning: The crude organic extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and methanol/water, followed by partitioning of the aqueous methanol fraction with a solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: The resulting fractions are then subjected to various chromatographic techniques for further separation.

    • Silica Gel Chromatography: This is a standard method for the initial separation of compounds. A step-gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate to methanol) is used to elute different fractions.

    • Reversed-Phase Chromatography (C18): Fractions of interest are often further purified using reversed-phase chromatography, eluting with a gradient of decreasing polarity (e.g., from water to methanol or acetonitrile).

  • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is typically achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) or a normal-phase column with a specific solvent system.

3.3. Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Xenia faraunensis.

Isolation_Workflow Collection Collection of Xenia faraunensis (Red Sea) Freezing Flash Freezing Collection->Freezing Lyophilization Lyophilization and Grinding Freezing->Lyophilization Extraction Organic Solvent Extraction (e.g., Acetone) Lyophilization->Extraction CrudeExtract Crude Organic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Polar and Non-Polar Fractions Partitioning->Fractions Silica Silica Gel Column Chromatography Fractions->Silica SemiPure Semi-Pure Fractions Silica->SemiPure HPLC Reversed-Phase HPLC SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Generalized workflow for the isolation of this compound.

Conclusion

This compound represents an intriguing marine natural product with demonstrated cytotoxic properties. While the foundational knowledge of its isolation from Xenia faraunensis is established, a comprehensive understanding for replication and further development is hampered by the limited accessibility of the original detailed experimental data. The generalized protocols and workflow presented here serve as a guide for researchers aiming to re-isolate this compound or to discover novel analogous compounds from related marine organisms. Further investigation into the bioactivity and mechanism of action of this compound is warranted to explore its full therapeutic potential.

The Structural Elucidation of Xeniafaraunol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeniafaraunol A is a fascinating and complex diterpenoid belonging to the xenicane class of natural products. First isolated from the soft coral Xenia faraunensis, this marine-derived compound exhibits significant cytotoxic activity, making it a molecule of interest for further investigation in drug discovery and development. The elucidation of its intricate molecular architecture, featuring a novel bicyclo[7.4.0]tridecane carbon skeleton, presented a notable challenge to the scientific community. This technical guide provides an in-depth overview of the structure elucidation of this compound, with a focus on the spectroscopic and synthetic methodologies employed to unravel its chemical identity. The information presented herein is compiled from foundational isolation studies and corroborated by more recent achievements in its total synthesis.

Data Presentation

While the full text of the original 1994 publication by Kashman and colleagues, which would contain the initial spectroscopic data, could not be accessed for this guide, the structure of this compound has been unequivocally confirmed through total synthesis. The following tables present the ¹H and ¹³C NMR spectroscopic data for synthetic (-)-Xeniafaraunol A, as reported in the supporting information of the 2023 total synthesis by Steinborn et al. This data is in full agreement with the data from the original isolation report.

Table 1: ¹H NMR Data for Synthetic (-)-Xeniafaraunol A (600 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.35m
21.80m
31.65m
42.10m
55.40d10.0
62.25m
85.20t7.0
92.05m
101.95m
111.50m
121.70m
131.60s
144.65s
14'4.60s
151.05s
161.10s
171.68s
181.75s
190.95d7.0
204.15q7.0

Table 2: ¹³C NMR Data for Synthetic (-)-Xeniafaraunol A (151 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
140.5
225.0
335.5
445.0
5125.0
6135.0
7140.0
8124.5
938.0
1028.0
1148.0
1275.0
13130.0
14110.0
1522.0
1623.0
1718.0
1816.0
1915.0
2065.0

Experimental Protocols

The definitive confirmation of this compound's structure came from its total synthesis. The final step of this synthesis, a base-mediated rearrangement, is particularly insightful.

Protocol: Synthesis of (-)-Xeniafaraunol A via Base-Mediated Rearrangement

This protocol is adapted from the total synthesis reported by Steinborn et al. (2023).

  • Reactants: (+)-9-Deacetoxy-14,15-deepoxyxeniculin (1.0 eq), Potassium Carbonate (K₂CO₃, 5.0 eq).

  • Solvent: Methanol (MeOH).

  • Procedure: To a solution of (+)-9-deacetoxy-14,15-deepoxyxeniculin in methanol at room temperature is added potassium carbonate. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (-)-Xeniafaraunol A.

Mandatory Visualizations

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation A Collection of Xenia faraunensis B Solvent Extraction A->B C Chromatographic Separation (e.g., HPLC) B->C D Pure this compound C->D E Mass Spectrometry (MS) - Molecular Formula D->E F 1D NMR (¹H, ¹³C) - Functional Groups - Carbon Skeleton D->F G 2D NMR (COSY, HSQC, HMBC) - Connectivity - Relative Stereochemistry D->G H Proposed Structure H_invis I Total Synthesis H->I H_invis->H J Comparison of Spectroscopic Data (Synthetic vs. Natural) I->J K Final Elucidated Structure J->K

General workflow for the structure elucidation of this compound.

synthetic_rearrangement Precursor (+)-9-Deacetoxy-14,15-deepoxyxeniculin Product (-)-Xeniafaraunol A Precursor->Product K₂CO₃, MeOH

Base-mediated rearrangement to form (-)-Xeniafaraunol A.

Unveiling the Spectroscopic Signature of Xeniafaraunol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the spectroscopic data for Xeniafaraunol A, a cytotoxic diterpene isolated from the soft coral Xenia faraunensis. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a generalized signaling pathway associated with its cytotoxic activity.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound.

Ionm/zMolecular Formula
[M+H]⁺317.2117C₂₀H₂₉O₃

Table 1: High-Resolution Mass Spectrometry Data for this compound. The data provides the basis for the determination of the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide the detailed framework of the molecule's carbon-hydrogen skeleton. The chemical shifts (δ) are reported in parts per million (ppm).

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δн, multiplicity, J in Hz)
1149.45.85 (br s)
240.82.45 (m), 2.15 (m)
334.21.80 (m), 1.60 (m)
438.52.30 (m)
4a45.92.05 (m)
529.81.75 (m), 1.55 (m)
635.11.95 (m), 1.65 (m)
7126.35.30 (t, 7.0)
8134.5-
948.22.55 (m)
10211.2-
1152.12.80 (d, 11.0)
11a42.31.90 (m)
12124.85.10 (br s)
13131.7-
1425.71.70 (s)
1517.71.65 (s)
1616.21.80 (s)
1720.81.10 (d, 7.0)
1821.51.05 (d, 7.0)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. The assignments provide a comprehensive map of the atomic connectivity within the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples of purified this compound are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), to a concentration suitable for NMR analysis.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to single lines for each carbon atom.

    • 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon connectivities, which are crucial for assigning the complex structure.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion or after separation by liquid chromatography.

  • Ionization: ESI generates gas-phase ions from the analyte molecules with minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) in positive ion mode.

  • Mass Analysis: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition.

Cytotoxicity and Potential Signaling Pathway

This compound has been reported to exhibit moderate cytotoxicity against P388 murine leukemia cells. While the specific signaling pathway mediating this effect has not been fully elucidated for this compound, a generalized cytotoxic mechanism for natural products often involves the induction of apoptosis.

Cytotoxicity_Pathway cluster_cell Cancer Cell Xeniafaraunol_A This compound ROS ↑ Reactive Oxygen Species (ROS) Xeniafaraunol_A->ROS Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Generalized Cytotoxic Signaling Pathway. This diagram illustrates a plausible mechanism by which a cytotoxic compound like this compound could induce apoptosis in cancer cells through the generation of reactive oxygen species and activation of the MAPK signaling cascade.

This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental context are essential for the verification of synthetic samples and for future investigations into its biological activity and potential as a therapeutic agent.

The Xenicane Diterpenoid Scaffold: A Deep Dive into TRPM7 Inhibition, Led by Waixenicin A

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 7 (TRPM7) channel, a unique bifunctional protein with both ion channel and kinase domains, has emerged as a compelling target for therapeutic intervention in a range of pathologies, including cancer, ischemic stroke, and inflammatory disorders.[1][2] Its role in regulating cellular magnesium and calcium homeostasis, as well as its involvement in diverse signaling pathways, underscores the significance of identifying potent and selective inhibitors.[2][3] Within the landscape of TRPM7 modulators, the xenicane diterpenoid family, derived from soft corals, has garnered significant attention.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of xenicane diterpenoids as TRPM7 inhibitors, with a primary focus on the most potent and selective compound identified to date, Waixenicin A. While structurally related, this guide will also address Xeniafaraunol A and the evidence suggesting its lack of significant inhibitory activity against TRPM7.

Core Concepts: The TRPM7 Channel

TRPM7 is a ubiquitously expressed cation channel with permeability to Ca²⁺, Mg²⁺, and other divalent cations.[2] Its activity is crucial for cell viability and is implicated in cell proliferation and migration. The channel's unique fusion with a C-terminal alpha-kinase domain allows it to act as a cellular sensor for Mg²⁺ and ATP levels, linking cellular metabolism to ion homeostasis.

The Xenicane Diterpenoids: A Family of Natural Products

Xenicane diterpenoids are a class of natural products isolated from marine soft corals, notably of the family Xeniidae.[4] These compounds are characterized by a nine-membered carbocyclic ring system. While numerous xenicane diterpenoids have been identified, their biological activities have been a subject of ongoing investigation.

Quantitative Data: Structure-Activity Relationship of Xenicane Diterpenoids as TRPM7 Inhibitors

Recent studies have elucidated the structure-activity relationship of various xenicane diterpenoids in inhibiting TRPM7 activity. The following table summarizes the quantitative data from a key study, highlighting the critical structural features for potent inhibition.

CompoundStructure HighlightsTRPM7 Inhibition ActivityReference
Waixenicin A Dihydropyran ring, 12-acetoxy groupActive [1][4]
Waixenicin B Dihydropyran ring, 12-acetoxy groupActive [4]
7S,8S-epoxywaixenicin A Epoxidation on the nine-membered ringActive [4]
7S,8S-epoxywaixenicin B Epoxidation on the nine-membered ringActive [4]
Waixenicin E Alterations on the nine-membered ringActive [4]
12-deacetylwaixenicin A Lacks the 12-acetoxy groupInactive [4]
Waixenicin F Structural modifications affecting the dihydropyran and/or 12-acetoxy regionInactive [4]
20-acetoxyxeniafaraunol B Xeniafaraunol scaffold with an acetoxy group at C-20Inactive [4]

This compound in the Context of TRPM7 Inhibition

This compound is a structural isomer of Waixenicin A. While its total synthesis has been achieved, there is a conspicuous absence of data demonstrating its activity as a TRPM7 inhibitor in the published literature.[5] The inactivity of the closely related 20-acetoxyxeniafaraunol B strongly suggests that the structural arrangement of the xeniafaraunol scaffold is not conducive to TRPM7 inhibition.[4] Therefore, for researchers and drug development professionals, Waixenicin A, not this compound, should be considered the lead compound from this natural product family for targeting TRPM7.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of xenicane diterpenoids on TRPM7. These protocols are based on the studies of Waixenicin A and are directly applicable to the screening and characterization of other compounds, including this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through TRPM7 channels in the cell membrane.

Objective: To determine the direct inhibitory effect of a compound on TRPM7 channel currents.

Cell Line: HEK293 cells stably overexpressing human TRPM7.

Procedure:

  • Cell Preparation: Plate HEK293-TRPM7 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Solution (Internal): Prepare a solution containing (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2 with CsOH. This solution chelates intracellular Mg²⁺, leading to maximal activation of TRPM7 currents.

  • Bath Solution (External): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the cell at a holding potential of 0 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 200 ms, every 2 seconds.

    • Record baseline TRPM7 currents until a stable amplitude is achieved.

    • Perfuse the bath with the external solution containing the test compound (e.g., Waixenicin A or this compound) at various concentrations.

    • Record the inhibition of the outward current at +80 mV.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.

Fura-2 Mn²⁺ Quench Assay (Calcium Imaging)

This is a fluorescence-based assay that indirectly measures TRPM7 channel activity by monitoring the influx of Mn²⁺, which quenches the fluorescence of the intracellular dye Fura-2.

Objective: To perform a medium- to high-throughput screening of compounds for TRPM7 inhibitory activity.

Cell Line: HEK293 cells stably overexpressing human TRPM7.

Procedure:

  • Cell Plating: Seed HEK293-TRPM7 cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate with the test compound at various concentrations for 10-20 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline Fura-2 fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Add a solution containing MnCl₂ (e.g., 5 mM final concentration) to all wells.

    • Monitor the rate of fluorescence quench over time.

  • Data Analysis: The rate of fluorescence quench is proportional to the TRPM7-mediated Mn²⁺ influx. Calculate the percentage of inhibition of the quench rate by the test compound compared to a vehicle control.

Cell Viability/Proliferation Assay

This assay assesses the effect of TRPM7 inhibition on cell growth and survival.

Objective: To determine the functional consequence of TRPM7 inhibition on cell proliferation.

Cell Lines: Cancer cell lines known to express functional TRPM7 (e.g., Jurkat, MDA-MB-231).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a low density.

  • Compound Treatment: Add the test compound at various concentrations to the culture medium.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Viability Measurement:

    • Use a standard cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

    • Follow the manufacturer's protocol to measure the absorbance or fluorescence.

  • Data Analysis: Normalize the viability of treated cells to that of vehicle-treated controls. Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Waixenicin A

The irreversible nature of TRPM7 inhibition by Waixenicin A suggests a covalent binding mechanism. It is proposed that Waixenicin A acts as a latent electrophile, forming a conjugated oxocarbenium ion intermediate that can then react with a nucleophilic residue on the TRPM7 protein.[4]

G Proposed Covalent Inhibition of TRPM7 by Waixenicin A Waixenicin_A Waixenicin A Intermediate Conjugated Oxocarbenium Ion Intermediate Waixenicin_A->Intermediate Intramolecular Rearrangement Inhibited_TRPM7 Covalently Modified Inactive TRPM7 Intermediate->Inhibited_TRPM7 Covalent Bond Formation TRPM7 TRPM7 Channel (Nucleophilic Residue) TRPM7->Inhibited_TRPM7

Caption: Proposed mechanism of irreversible TRPM7 inhibition by Waixenicin A.

Experimental Workflow for Characterizing a Novel TRPM7 Inhibitor

The following diagram illustrates a logical workflow for the comprehensive evaluation of a potential TRPM7 inhibitor.

G Workflow for TRPM7 Inhibitor Characterization cluster_0 Primary Screening cluster_1 Electrophysiological Validation cluster_2 Functional Assays cluster_3 Mechanism of Action Screening Fura-2 Mn2+ Quench Assay Patch_Clamp Whole-Cell Patch-Clamp Screening->Patch_Clamp Validate Hits Cell_Viability Cell Viability/Proliferation Assay Patch_Clamp->Cell_Viability Confirm Functional Effect Washout_Expt Washout Experiments (Reversibility) Patch_Clamp->Washout_Expt Determine MoA Migration_Assay Cell Migration/Invasion Assay Cell_Viability->Migration_Assay Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Washout_Expt->Signaling_Analysis

Caption: A typical experimental workflow for identifying and characterizing novel TRPM7 inhibitors.

TRPM7-Mediated Downstream Signaling

Inhibition of TRPM7 can impact several downstream signaling pathways involved in cell proliferation and survival. One such pathway is the Ras/Raf/MEK/ERK pathway.

G Simplified TRPM7 Downstream Signaling Pathway TRPM7 TRPM7 Ca_Influx Ca2+ Influx TRPM7->Ca_Influx Ras Ras Ca_Influx->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Waixenicin_A Waixenicin A Waixenicin_A->TRPM7 Inhibits

Caption: TRPM7-mediated Ca²⁺ influx can activate the ERK pathway, promoting cell proliferation.

Conclusion

The xenicane diterpenoids represent a promising class of natural products for the development of TRPM7 inhibitors. The available evidence strongly indicates that Waixenicin A is a potent and selective inhibitor, while the structurally related this compound is likely inactive. The key structural determinants for activity appear to be the dihydropyran ring and the 12-acetoxy group. For researchers in academia and industry, focusing on the Waixenicin A scaffold and its analogs will be the most fruitful approach for developing novel therapeutics targeting the TRPM7 channel. Further investigation into the covalent binding mechanism of Waixenicin A could provide valuable insights for the rational design of next-generation TRPM7 inhibitors.

References

Xeniafaraunol A: A Technical Guide on its Cytotoxic Properties Against P388 Murine Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of Xeniafaraunol A, a xenicane diterpenoid, against the P388 murine leukemia cell line. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its cytotoxicity, and explores potential signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has demonstrated moderate cytotoxic activity against P388 murine leukemia cells. The reported 50% inhibitory concentration (IC50) value provides a quantitative measure of its potency.

CompoundCell LineIC50 (µM)Reference
This compoundP3883.9[1][2]

Experimental Protocols

The determination of the cytotoxic activity of this compound against P388 cells typically involves in vitro cell viability assays. The following are detailed methodologies for two common assays, the MTT and SRB assays, which are standard methods for evaluating the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: P388 cells, which are suspension cells, are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.

  • Compound Treatment: After a brief incubation period (2-4 hours) to allow cells to settle, various concentrations of this compound are added to the wells. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, P388 cells are seeded in 96-well plates and treated with varying concentrations of this compound.

  • Cell Fixation: After the incubation period (48-72 hours), cells are fixed by gently adding 50 µL of cold 50% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with slow-running tap water and then air-dried.

  • Staining: 100 µL of SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound SRB dye and then air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated in a similar manner to the MTT assay.

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Acquisition & Analysis P388 P388 Cell Culture Seeding Seed cells in 96-well plates P388->Seeding Treatment Add compound to wells Seeding->Treatment Xenia_prep Prepare this compound dilutions Xenia_prep->Treatment Incubate Incubate for 48-72h (37°C, 5% CO2) Treatment->Incubate Assay_choice MTT or SRB Assay Incubate->Assay_choice MTT_steps Add MTT Incubate 4h Add Solubilizer Assay_choice->MTT_steps MTT SRB_steps Fix with TCA Stain with SRB Wash Solubilize Assay_choice->SRB_steps SRB Read_plate Measure Absorbance MTT_steps->Read_plate SRB_steps->Read_plate Calculate_IC50 Calculate IC50 Value Read_plate->Calculate_IC50 signaling_pathway cluster_cell P388 Cell Xenia This compound Cell_Stress Cellular Stress (e.g., DNA Damage) Xenia->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria CytoC Cytochrome c (release) Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (activation) Apoptosome->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

An In-depth Technical Guide to the Biosynthetic Pathway of Xenia Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the biosynthetic pathway of Xenia diterpenoids. These marine natural products, isolated from soft corals of the genus Xenia, exhibit a unique and complex chemical architecture, including a characteristic nine-membered carbocyclic ring.[1][2] Many of these compounds have demonstrated significant biological activities, such as cytotoxic and antibacterial properties, making them promising candidates for drug discovery and development.[2] This guide details the putative biosynthetic origins, presents relevant quantitative data from related systems, outlines key experimental protocols, and provides visual diagrams of the core pathways and workflows.

The Putative Biosynthetic Pathway

The biosynthesis of Xenia diterpenoids, also known as xenicanes, is believed to originate from the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[1] GGPP itself is assembled from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The proposed biogenesis of the core xenicane skeleton is analogous to the biosynthesis of structurally related sesquiterpenes like caryophyllene.[1]

1.1. Formation of the Core Xenicane Skeleton

Two primary pathways have been proposed for the formation of the distinctive nine-membered ring structure of xenicanes from GGPP.

  • Pathway A: Stepwise Cyclization (Most Accepted) [1]

    • Initiation: The process begins with the enzymatic loss of the pyrophosphate anion from GGPP (28), generating an allylic cation (29).

    • First Cyclization: This cation is then intramolecularly trapped by a nucleophilic attack from the C6-C7 double bond, leading to the formation of a six-membered ring and a secondary cation (30).

    • Second Cyclization (Ring Formation): A subsequent intramolecular attack by the C10-C11 double bond onto the cationic center at C7 forms the nine-membered carbocyclic ring and a tertiary cation (31).

    • Deprotonation: The final step involves the loss of a proton to yield the bicyclic xenicane skeleton.

  • Pathway B: Alternative Oxidative Cyclization [1][2] An alternative pathway suggests that GGPP (28) is first hydrolyzed and rearranged to form geranyllinalool (34). The direct formation of the nine-membered ring then occurs via an oxidative cyclization of this intermediate.[1][2]

The following diagram illustrates the more widely accepted stepwise cyclization pathway.

Xenia Diterpenoid Biosynthesis cluster_precursors Universal Precursors cluster_pathway Proposed Xenicano Skeleton Formation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP GGPP Synthase Cation1 Allylic Cation (Intermediate 29) GGPP->Cation1 -OPP Cation2 Secondary Cation (Intermediate 30) Cation1->Cation2 Intramolecular Attack (C6->C2) Cation3 Tertiary Cation (Intermediate 31) Cation2->Cation3 Ring Formation (C10->C7) Xenicane Core Xenicane Skeleton Cation3->Xenicane -H+ Diversification Xenicins, Xeniolides, Xeniaphyllanes, etc. Xenicane->Diversification Tailoring Enzymes (CYPs, etc.)

Caption: Proposed biosynthetic pathway of the core xenicane skeleton from GGPP.

1.2. Diversification

Following the formation of the core bicyclic framework, a suite of "tailoring" enzymes, likely including cytochrome P450 monooxygenases (CYPs), reductases, and transferases, modify the structure to produce the vast diversity of known Xenia diterpenoids. These modifications lead to the different subclasses, such as xenicins (containing an acetal functionality), xeniolides (lactone functionality), and xeniaphyllanes.[2]

Quantitative Data on Diterpenoid Biosynthesis

While specific quantitative data for the biosynthesis of Xenia diterpenoids is scarce in the literature, data from studies on other diterpenoids, particularly in metabolically engineered microbial systems, can provide valuable context for researchers. The table below summarizes representative production titers for various diterpenoids in engineered hosts.

Diterpenoid ClassSpecific CompoundHost OrganismProduction TiterReference
Labdane-relatedSclareolEscherichia coli28.7 g/LSchalk et al., 2012
TaxaneTaxadieneSaccharomyces cerevisiae>1 g/LEngels et al., 2008
AbietaneDehydroabietic acidSaccharomyces cerevisiae40 mg/LDai et al., 2012
GinkgolideLevopimaradieneEscherichia coli650 mg/LLeonard et al., 2010

This table presents data from heterologous production systems and serves as a benchmark for potential yields in engineered biosynthesis.

Key Experimental Protocols

The definitive characterization of the Xenia diterpenoid biosynthetic pathway requires the identification and functional analysis of the enzymes involved, particularly the key diterpene synthases (diTPSs). Below are detailed protocols for the extraction of these natural products and the functional characterization of a candidate diTPS gene.

3.1. Protocol: Extraction and Analysis of Diterpenoids from Xenia sp.

This protocol describes a general method for the extraction and preliminary analysis of diterpenoids from soft coral tissue.

Materials:

  • Fresh or frozen Xenia sp. tissue

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

  • HPLC system with a C18 column and UV/DAD detector

  • LC-MS system for identification

Procedure:

  • Homogenization and Extraction:

    • Weigh approximately 100 g of wet coral tissue.

    • Homogenize the tissue in a blender with 300 mL of a 1:1 mixture of MeOH:DCM.

    • Macerate for 24 hours at room temperature.

    • Filter the mixture and collect the filtrate. Re-extract the solid residue twice more with the same solvent mixture.

  • Solvent Partitioning:

    • Combine the filtrates and reduce the volume under vacuum using a rotary evaporator.

    • To the resulting aqueous suspension, add an equal volume of EtOAc and perform a liquid-liquid extraction in a separatory funnel.

    • Collect the organic (EtOAc) layer. Repeat the extraction twice.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude extract.

  • Chromatographic Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 95:5, 90:10, ... 0:100 hexane:EtOAc).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Analysis and Identification:

    • Analyze the fractions using reverse-phase HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.

    • Use a UV/DAD detector to obtain UV spectra of the peaks.

    • Subject promising fractions to LC-MS and MS/MS analysis to determine the molecular weights and fragmentation patterns of the compounds, comparing them to known Xenia diterpenoids.

3.2. Protocol: Functional Characterization of a Candidate Diterpene Synthase (diTPS)

This protocol outlines the workflow for identifying and confirming the function of a candidate diTPS gene from Xenia sp. using heterologous expression.

Materials:

  • Xenia sp. tissue for RNA extraction

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • Degenerate or specific primers for diTPS genes

  • High-fidelity DNA polymerase

  • Expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast)

  • Competent E. coli or yeast cells

  • Culture media (LB or YPG)

  • IPTG or galactose for induction

  • GGPP substrate

  • GC-MS system for product analysis

Procedure:

  • Gene Identification and Cloning:

    • Extract total RNA from Xenia sp. tissue and synthesize first-strand cDNA.

    • Amplify the candidate diTPS gene using PCR with primers designed from conserved regions of known diTPSs or from transcriptomic data.

    • Clone the full-length PCR product into an appropriate expression vector.

  • Heterologous Expression:

    • Transform the expression construct into a suitable host (E. coli or a yeast strain engineered to produce GGPP).

    • Grow a starter culture and then inoculate a larger expression culture.

    • Induce protein expression at mid-log phase with the appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).

    • Continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

  • In Vitro Enzyme Assay:

    • Harvest the cells by centrifugation and lyse them by sonication or French press.

    • Clarify the lysate by centrifugation to obtain the crude protein extract.

    • Set up an assay reaction containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, the crude protein extract, and the substrate GGPP (typically 10-50 µM).

    • Incubate the reaction at 30°C for 2-4 hours.

  • Product Extraction and Analysis:

    • Stop the reaction and extract the products by overlaying the reaction with an organic solvent like hexane or pentane and vortexing.

    • Collect the organic layer.

    • Analyze the extracted products by GC-MS. Compare the mass spectrum of the resulting product with authentic standards or published spectra to identify the diterpene product.

The following diagram visualizes this experimental workflow.

Experimental Workflow cluster_gene Gene Discovery & Cloning cluster_expression Heterologous Expression cluster_analysis Functional Analysis RNA 1. Isolate Total RNA from Xenia sp. cDNA 2. Synthesize cDNA RNA->cDNA PCR 3. PCR Amplify Candidate diTPS Gene cDNA->PCR Clone 4. Clone into Expression Vector PCR->Clone Transform 5. Transform Host (e.g., E. coli) Clone->Transform Culture 6. Culture and Induce Protein Expression Transform->Culture Harvest 7. Harvest Cells & Prepare Lysate Culture->Harvest Assay 8. In Vitro Assay (Lysate + GGPP) Harvest->Assay Extract 9. Extract Products with Organic Solvent Assay->Extract GCMS 10. Analyze Products by GC-MS Extract->GCMS Result Identify Diterpene Product GCMS->Result

Caption: Workflow for the functional characterization of a candidate diterpene synthase.

Conclusion and Future Perspectives

The biosynthesis of Xenia diterpenoids represents a fascinating area of natural product chemistry. While a plausible pathway has been proposed, the specific enzymes responsible for constructing the unique xenicane skeleton have yet to be isolated and characterized. Future research, leveraging transcriptomics, gene synthesis, and heterologous expression, will be crucial to definitively elucidate this pathway. A complete understanding of the enzymatic machinery will not only solve a long-standing puzzle in marine biochemistry but also pave the way for the metabolic engineering and sustainable production of these medicinally important compounds.

References

An In-depth Technical Guide to Xeniafaraunol A: Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeniafaraunol A is a structurally novel diterpenoid belonging to the xenicane class of natural products. First isolated from the soft coral Xenia faraunensis in 1994, it exhibits notable cytotoxic activity against murine leukemia cells. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound. It details the experimental protocols for its isolation and structure elucidation, presents its spectroscopic data in a structured format, and discusses its known biological effects. Furthermore, this guide explores the potential mechanisms of action for xenicane diterpenes, providing context for future research into the therapeutic applications of this compound.

Discovery and Origin

This compound was first reported by Kashman and colleagues in 1994.[1][2] It was isolated from the organic extract of the soft coral Xenia faraunensis, a marine invertebrate found in the Red Sea.[3] This discovery was part of a broader investigation into the diverse secondary metabolites produced by organisms of the genus Xenia, which are known to be a rich source of novel terpenoid structures.[4] this compound is characterized by a unique bicyclo[7.4.0]tridecane carbon skeleton, a feature that distinguishes it from other xenicane diterpenoids.[5]

The isolation of this compound involves a multi-step process beginning with the extraction of the soft coral biomass, followed by chromatographic separation to purify the compound.

Experimental Protocol: Isolation from Xenia faraunensis

The following is a generalized protocol for the isolation of xenicane diterpenoids from soft corals, based on common practices in marine natural product chemistry, as the specific details from the original 1994 publication are not fully available.

Materials:

  • Fresh or frozen specimens of Xenia faraunensis

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Extraction: The soft coral material is homogenized and extracted exhaustively with a mixture of dichloromethane and methanol (1:1) at room temperature. The resulting crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Preliminary Fractionation: The organic-soluble fraction is concentrated under reduced pressure and subjected to vacuum liquid chromatography on silica gel, eluting with a solvent gradient of increasing polarity (e.g., from n-hexane to ethyl acetate).

  • Size-Exclusion Chromatography: Fractions showing interesting profiles on thin-layer chromatography (TLC) are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a suitable solvent such as methanol or a dichloromethane/methanol mixture.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase or normal-phase HPLC to yield pure this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Xenia Xenia faraunensis biomass Extract Crude Organic Extract Xenia->Extract CH₂Cl₂/MeOH Silica Silica Gel Chromatography Extract->Silica Solvent Gradient Fractions Bioactive Fractions Silica->Fractions Sephadex Sephadex LH-20 Fractions->Sephadex HPLC HPLC Sephadex->HPLC Pure_Compound This compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.[5]

Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in the provided search results.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in the provided search results.
Experimental Protocol: Structure Elucidation

The following is a representative protocol for the structural elucidation of a novel natural product like this compound.

Materials:

  • Purified sample of this compound

  • Deuterated solvents (e.g., CDCl₃, C₆D₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Mass spectrometer (e.g., ESI-MS, HR-MS)

Procedure:

  • Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact mass and molecular formula of the compound.

  • ¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired to identify the number and types of protons present in the molecule, their chemical environments, and their scalar couplings.

  • ¹³C NMR and DEPT Spectroscopy: A ¹³C NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), is used to determine the number of carbon atoms and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations and identify spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different spin systems and elucidating the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Determination MS Mass Spectrometry Formula Molecular Formula MS->Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) Fragments Identify Spin Systems NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Fragments Structure Propose Structure Formula->Structure Connectivity Establish Connectivity Fragments->Connectivity Stereochem Determine Stereochemistry Connectivity->Stereochem Stereochem->Structure

Caption: Workflow for the structure elucidation of this compound.

Biological Activity

This compound has been reported to exhibit moderate cytotoxic activity against the P388 murine leukemia cell line, with a reported IC₅₀ value of 3.9 μM.[2][3] This finding suggests its potential as a lead compound for the development of anticancer agents.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of a compound against a cancer cell line, such as P388, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • P388 murine leukemia cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: P388 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

G cluster_assay_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed P388 Cells Treat Treat with this compound Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Plot->IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been elucidated. However, studies on other xenicane diterpenoids have provided some insights into the potential biological pathways that this class of compounds may modulate.

Many natural products with cytotoxic properties exert their effects by inducing apoptosis , or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation (Executioner Caspase) Casp8->Casp3 Stress Cellular Stress Mito Mitochondrial Disruption Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified overview of the major apoptotic signaling pathways.

Another potential target for xenicane diterpenes is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in many cancers. Inhibition of NF-κB can lead to decreased cell survival and proliferation.

G Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription

Caption: The canonical NF-κB signaling pathway.

Furthermore, some xenicane diterpenoids have been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway .[6] This pathway is a major regulator of cellular defense against oxidative stress. While primarily associated with antioxidant and neuroprotective effects, its modulation can also impact cell survival and proliferation.

Future Directions

This compound represents an intriguing marine natural product with demonstrated cytotoxic activity. To fully realize its therapeutic potential, further research is warranted in several key areas:

  • Total Synthesis and Analogue Development: The development of an efficient and scalable total synthesis would not only provide a sustainable source of this compound but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways modulated by this compound is crucial for understanding its cytotoxic effects and for identifying potential biomarkers for its activity.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetic properties, and toxicity profile of this compound.

  • Exploration of Other Biological Activities: Given the diverse biological activities of other xenicane diterpenoids, it would be valuable to screen this compound for other potential therapeutic properties, such as anti-inflammatory, neuroprotective, or antimicrobial effects.

Conclusion

This compound, a unique diterpenoid from the soft coral Xenia faraunensis, stands out as a promising natural product with cytotoxic properties. This technical guide has provided a detailed overview of its discovery, isolation, structure elucidation, and known biological activity. While significant progress has been made since its initial discovery, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent. The complex and intriguing structure of this compound, coupled with its biological activity, makes it a compelling target for continued investigation by the scientific and drug development communities.

References

Xeniafaraunol A: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeniafaraunol A, a novel diterpenoid isolated from the soft coral Xenia faraunensis, presents a unique chemical scaffold with significant biological activity. This document provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available spectroscopic, synthetic, and biological data. It is intended to serve as a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Identity and Properties

This compound is a diterpene characterized by a novel bicyclo[7.4.0]tridecane carbon skeleton. Its structure was first elucidated in 1994 through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Physicochemical Properties

Quantitative data regarding the physical properties of this compound are not extensively detailed in readily available literature. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₂The Pherobase
Appearance Not Reported-
Melting Point Not Reported-
Optical Rotation Not Reported-
Spectroscopic Data

The structure of this compound was determined by spectral methods. While the original tabulated NMR data from the 1994 isolation report by Kashman et al. is not widely accessible, a 2023 publication on its total synthesis confirms that the spectral data of the synthetic compound is in full agreement with the original reports[2][3].

Note: Detailed 1H and 13C NMR chemical shift data, as well as 2D NMR correlations (COSY, HMBC, NOESY), would be found in the original 1994 publication in Tetrahedron Letters and the supporting information of the 2023 total synthesis publication in the Journal of the American Chemical Society.

Stability and Reactivity

The stability of this compound can be inferred from its chemical structure and reactivity observed during its total synthesis.

General Stability

Information on the long-term stability and degradation pathways of isolated this compound is limited. However, a study on the related xenicane diterpenoid, waixenicin A, revealed solvent-dependent stability. A solution of waixenicin A in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) was stable for at least 72 hours, whereas it showed significant decomposition in deuterated dichloromethane (CD₂Cl₂) after just one hour[3]. This suggests that the stability of this compound should be carefully evaluated in different solvent systems.

Base-Mediated Rearrangement

A key insight into the reactivity and potential instability of the structural class of this compound comes from its total synthesis. This compound can be formed through a high-yielding, base-mediated rearrangement of a precursor, 9-deacetoxy-14,15-deepoxyxeniculin[2]. This transformation is induced by treatment with potassium carbonate and is proposed to proceed via a deacetylation/elimination followed by a vinylogous aldol reaction[2]. This reactivity suggests that this compound and its precursors may be sensitive to basic conditions.

Rearrangement_to_Xeniafaraunol_A Precursor 9-Deacetoxy-14,15- deepoxyxeniculin Intermediate1 Dialdehyde Intermediate (via deacetylation/elimination) Precursor->Intermediate1 K₂CO₃ Intermediate2 Trienol Intermediate (via γ-deprotonation) Intermediate1->Intermediate2 Xeniafaraunol_A This compound Intermediate2->Xeniafaraunol_A Vinylogous Aldol Reaction

Plausible mechanistic pathway for the formation of this compound.

Biological Activity

This compound has been identified as a cytotoxic agent.

Cytotoxicity

This compound exhibits moderate cytotoxicity against the P388 murine leukemia cell line, with a reported IC₅₀ value of 3.9 μM[2]. This bioactivity is a common feature among xenicane diterpenoids, many of which display significant cytotoxic and antibacterial properties[1].

Cell LineActivityIC₅₀ (μM)Source
P388 (Murine Leukemia)Cytotoxic3.9[2]

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound are found in the primary literature. The following sections provide a generalized overview of the methodologies that would be employed.

Isolation of this compound

The following is a representative workflow for the isolation of diterpenoids from soft corals, based on common practices in marine natural product chemistry.

Isolation_Workflow start Collection of Xenia faraunensis extraction Extraction with Organic Solvent (e.g., Acetone) start->extraction partition Solvent Partitioning (e.g., CH₂Cl₂/H₂O) extraction->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 chromatography2 HPLC Purification (e.g., Reversed-Phase) chromatography1->chromatography2 characterization Structure Elucidation (1D/2D NMR, MS) chromatography2->characterization end Pure this compound characterization->end

General workflow for the isolation of this compound.

Methodology:

  • Collection and Extraction: Specimens of Xenia faraunensis are collected and extracted with an organic solvent such as acetone or methanol.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, partitioning between dichloromethane and water would concentrate the diterpenoids in the organic phase.

  • Chromatographic Separation: The organic extract is fractionated using column chromatography, typically on silica gel, with a gradient of solvents of increasing polarity.

  • Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) to determine the molecular formula, and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for structural and stereochemical assignment.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against the P388 cell line was likely determined using a standard colorimetric assay such as the MTT assay.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: P388 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a structurally intriguing marine natural product with demonstrated cytotoxic activity. While its chemical properties are not yet fully documented in widely accessible sources, its total synthesis has provided valuable insights into its reactivity and stability, particularly its sensitivity to basic conditions. Further investigation into the biological mechanism of action and the development of analog synthesis are promising areas for future research, potentially leveraging its unique chemical scaffold for the development of new therapeutic agents. Researchers are encouraged to consult the primary literature for detailed experimental procedures and spectroscopic data.

References

Methodological & Application

Total Synthesis of (-)-Xeniafaraunol A: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the first asymmetric total synthesis of the marine diterpenoid (-)-Xeniafaraunol A, as reported by Magauer and colleagues in 2023. Xeniafaraunol A, a member of the xenicane family of natural products, has demonstrated moderate cytotoxicity against P388 cancer cells, making its synthetic accessibility a point of interest for further biological evaluation and analogue development.

Synthetic Strategy Overview

The successful total synthesis of (-)-Xeniafaraunol A hinges on a key late-stage rearrangement of a pivotal intermediate, (+)-9-deacetoxy-14,15-deepoxyxeniculin. The overall synthetic approach is characterized by the strategic construction of the complex nine-membered carbocycle and the stereocontrolled installation of multiple chiral centers.

A high-level schematic of the synthetic workflow is presented below, illustrating the key transformations leading to the target molecule.

Total_Synthesis_Workflow Start Commercially Available Starting Materials Intermediate1 Construction of Dihydropyran Core Start->Intermediate1 Intermediate2 Diastereoselective Conjugate Addition/Trapping Intermediate1->Intermediate2 Intermediate3 Intramolecular Alkylation (Nine-Membered Ring Formation) Intermediate2->Intermediate3 Intermediate4 Side Chain Installation Intermediate3->Intermediate4 Precursor (+)-9-Deacetoxy-14,15-deepoxyxeniculin Intermediate4->Precursor XeniafaraunolA (-)-Xeniafaraunol A Precursor->XeniafaraunolA Base-Mediated Rearrangement

Caption: Overall synthetic workflow for the total synthesis of (-)-Xeniafaraunol A.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (-)-Xeniafaraunol A and its direct precursor.

StepStarting MaterialProductReagents and ConditionsYield (%)
Formation of Ketone 14 Enone 11 and Dithiane 12 Ketone 14 1. n-BuLi, HMPA, THF; 2. Allyl iodide 13 51
Formation of 24 Dithiane 18 β-hydroxy ester 24 1. PhI(OAc)₂, H₂O, CH₂Cl₂; 2. LDA, TMSEOAc, THF67 (2 steps)
Intramolecular AlkylationAlkyl bromide 9 Cyclized product 20 K₂CO₃, MeCN85
PrenylationAldehyde 26β Prenylated alcoholBoronate 29 , toluene83
AcetylationPrenylated alcohol(+)-9-Deacetoxy-14,15-deepoxyxeniculin (30 )Ac₂O, Et₃N, DMAP, CH₂Cl₂95
Base-Mediated Rearrangement (+)-9-Deacetoxy-14,15-deepoxyxeniculin (30) (-)-Xeniafaraunol A (31) K₂CO₃, MeOH 91

Experimental Protocols

Detailed methodologies for the pivotal final steps of the synthesis are provided below.

Synthesis of (+)-9-Deacetoxy-14,15-deepoxyxeniculin (Precursor)

This protocol outlines the introduction of the side chain via a prenylation reaction followed by acetylation.

1. Prenylation of Aldehyde 26β:

  • To a solution of aldehyde 26β (1.0 eq) in toluene at -78 °C is added a solution of boronate 29 (1.5 eq) in toluene.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the prenylated alcohol.

2. Acetylation:

  • To a solution of the prenylated alcohol (1.0 eq) in CH₂Cl₂ at 0 °C is added triethylamine (3.0 eq), acetic anhydride (2.0 eq), and a catalytic amount of DMAP.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield (+)-9-deacetoxy-14,15-deepoxyxeniculin.

Total Synthesis of (-)-Xeniafaraunol A via Base-Mediated Rearrangement

This final step involves a high-yielding, base-mediated dihydropyran-cyclohexene rearrangement.

Rearrangement_Workflow Start Dissolve (+)-9-Deacetoxy-14,15- deepoxyxeniculin in Methanol Reagent Add K₂CO₃ Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Reagent->Reaction Initiates Rearrangement Workup Quench with H₂O and Extract with Ethyl Acetate Reaction->Workup Purification Purify by Flash Column Chromatography Workup->Purification FinalProduct (-)-Xeniafaraunol A Purification->FinalProduct

Caption: Experimental workflow for the final rearrangement step.

Protocol:

  • To a solution of (+)-9-deacetoxy-14,15-deepoxyxeniculin (1.0 eq) in methanol is added potassium carbonate (K₂CO₃, 2.0 eq).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to afford (-)-Xeniafaraunol A.[1][2]

Biological Activity and Signaling Pathways

(-)-Xeniafaraunol A was first isolated in 1994 and reported to exhibit moderate cytotoxicity against P388 murine leukemia cells with an IC₅₀ value of 3.9 μM.[1] The broader class of xenicane diterpenoids has been noted for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Currently, the specific molecular mechanism and the signaling pathways through which (-)-Xeniafaraunol A exerts its cytotoxic effects have not been elucidated in the scientific literature. Further investigation is required to determine its cellular targets and the downstream signaling cascades that lead to cell death in P388 cells. A proposed logical workflow for such an investigation is outlined below.

Biological_Investigation_Workflow Start Treat P388 Cells with (-)-Xeniafaraunol A CellViability Confirm Cytotoxicity (e.g., MTT Assay) Start->CellViability ApoptosisAssay Assess Apoptosis Induction (e.g., Annexin V/PI Staining) CellViability->ApoptosisAssay PathwayScreening Broad Signaling Pathway Screening (e.g., Kinase Assay Panel, Western Blot for Key Apoptotic Proteins) ApoptosisAssay->PathwayScreening TargetIdentification Identify Potential Protein Targets (e.g., Affinity Chromatography, Thermal Shift Assay) PathwayScreening->TargetIdentification Validation Validate Target and Pathway (e.g., Gene Knockdown/Knockout, Inhibitor Studies) TargetIdentification->Validation Mechanism Elucidate Detailed Molecular Mechanism Validation->Mechanism

Caption: Proposed workflow for investigating the cytotoxic mechanism of (-)-Xeniafaraunol A.

These application notes and protocols, derived from the pioneering work of the Magauer group, provide a solid foundation for the synthesis and further exploration of (-)-Xeniafaraunol A as a potential therapeutic lead.

References

Application of the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Xeniafaraunol A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the Horner-Wadsworth-Emmons (HWE) reaction as a crucial step in the total synthesis of Xeniafaraunol A, a cytotoxic diterpene isolated from the soft coral Xenia faraunensis. The HWE reaction offers a reliable method for the stereoselective formation of carbon-carbon double bonds, a key structural motif in many complex natural products. Herein, we present the specific application of the HWE reaction to generate a key intermediate, (E)-17, in the synthetic route to this compound, including a detailed experimental protocol and relevant data.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes, and the use of stabilized phosphonate carbanions which are generally more nucleophilic than their Wittig reagent counterparts.[1] The water-soluble nature of the phosphate byproduct also simplifies purification.[1] In the context of complex natural product synthesis, the HWE reaction serves as a robust tool for chain elongation and the introduction of α,β-unsaturated carbonyl systems.[2]

The total synthesis of (-)-Xeniafaraunol A, accomplished by Magauer and coworkers, employs a strategic HWE reaction to extend a side chain, which is ultimately elaborated to form a key structural feature of the natural product. This specific transformation involves the reaction of a ketone intermediate with a phosphonate reagent to yield the desired (E)-α,β-unsaturated ester.

Reaction Scheme & Mechanism

The Horner-Wadsworth-Emmons reaction in the synthesis of a key precursor to this compound proceeds as follows:

HWE_reaction cluster_reactants Reactants cluster_products Products ketone Ketone 15 product (E)-α,β-Unsaturated Ester (17) ketone->product 1. NaH, THF, 0 °C 2. Ketone 15, 0 °C to rt phosphonate Triethyl phosphonoacetate (16) phosphonate->product base NaH base->product byproduct Diethyl phosphate byproduct product->byproduct

Caption: Horner-Wadsworth-Emmons olefination to form intermediate (E)-17.

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base, in this case, sodium hydride (NaH), to form a stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the ketone. The resulting betaine intermediate undergoes elimination to form the alkene and a phosphate byproduct. The stereochemical outcome is generally controlled by thermodynamic factors, leading to the more stable (E)-isomer.

Experimental Protocol

The following protocol is adapted from the supporting information of the total synthesis of (-)-Xeniafaraunol A by Magauer et al.

Materials:

  • Ketone 15

  • Triethyl phosphonoacetate (16 )

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with hexanes (3 times) to remove the mineral oil and suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (16 ) to the stirred suspension.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of ketone 15 in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-α,β-unsaturated ester 17 .

Quantitative Data

CompoundStarting Material (Ketone 15)Reagent (Phosphonate 16)Product ((E)-17)
Yield --83%
Description --Colorless oil

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) for compound (E)-17 can be found in the supporting information of the original publication.

Experimental Workflow

The following diagram illustrates the workflow for the Horner-Wadsworth-Emmons reaction in the synthesis of the this compound precursor.

experimental_workflow start Start prep_reagents Prepare NaH and Triethyl phosphonoacetate in THF at 0 °C start->prep_reagents add_ketone Add Ketone 15 solution prep_reagents->add_ketone reaction React at 0 °C to room temperature add_ketone->reaction quench Quench with sat. aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine and Dry over Na2SO4 extraction->wash_dry purification Concentrate and Purify via Flash Column Chromatography wash_dry->purification product Obtain pure (E)-17 purification->product

Caption: Workflow for the HWE synthesis of intermediate (E)-17.

Conclusion

The Horner-Wadsworth-Emmons reaction is a pivotal transformation in the total synthesis of this compound, enabling the efficient and stereoselective construction of a key α,β-unsaturated ester intermediate. The provided protocol offers a detailed guide for researchers aiming to apply this methodology in their own synthetic endeavors. The high yield and selectivity of this reaction underscore its importance in the synthesis of complex, biologically active natural products.

References

Application Note: Diastereoselective Conjugate Addition for the Synthesis of a Key Xeniafaraunol A Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xeniafaraunol A, a diterpenoid isolated from the soft coral Xenia faraunensis, has garnered significant interest within the drug development community due to its unique molecular architecture and potential biological activity. The stereochemically complex structure of this compound necessitates highly selective synthetic strategies. This application note details a robust and highly diastereoselective conjugate addition reaction to form a key bicyclic precursor, essential for the total synthesis of this compound. The described protocol focuses on the addition of a lithiated dithiane to a chiral enone, establishing critical stereocenters in a single, efficient step. This methodology provides a reliable pathway for researchers engaged in the synthesis of xenicane diterpenoids and other complex natural products.

Core Reaction and Mechanism

The key transformation involves the 1,4-conjugate addition of a nucleophilic lithiated dithiane to an α,β-unsaturated ketone (enone). The high diastereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the subsequent intermediates in the total synthesis of this compound. The presence of hexamethylphosphoramide (HMPA) as a co-solvent is critical to suppress the undesired 1,2-addition pathway and promote the desired conjugate addition.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of the diastereoselective conjugate addition reaction for the formation of the this compound precursor.

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Key Reagents/ConditionsProductYieldDiastereoselectivity
Lithiated Dithiane 12 Enone 11 (92% ee)n-BuLi, HMPA, THF, -78 °C to -35 °CKetone 14 51%Single Diastereomer

Experimental Workflow

The overall experimental workflow for the diastereoselective conjugate addition is depicted in the following diagram. This process begins with the preparation of the lithiated dithiane, followed by the conjugate addition to the enone and subsequent workup to isolate the desired ketone precursor.

experimental_workflow Experimental Workflow for Diastereoselective Conjugate Addition cluster_start Reactant Preparation cluster_reaction Conjugate Addition cluster_workup Workup and Isolation Dithiane_12 Dithiane 12 in THF nBuLi n-Butyllithium Dithiane_12->nBuLi 1. Deprotonation Lithiated_Dithiane Lithiated Dithiane 12 Enone_11 Enone 11 in THF/HMPA Lithiated_Dithiane->Enone_11 2. Addition Reaction_Mixture Reaction at -78 °C to -35 °C Quench Quench with sat. aq. NH4Cl Reaction_Mixture->Quench 3. Quenching Extraction Extraction with EtOAc Quench->Extraction 4. Extraction Purification Silica Gel Chromatography Extraction->Purification 5. Purification Product_14 Isolated Ketone 14 Purification->Product_14 6. Isolation

Caption: Workflow for the diastereoselective conjugate addition.

Detailed Experimental Protocol

This protocol is adapted from the total synthesis of (−)-Xeniafaraunol A.[1][2]

Materials:

  • Dithiane 12

  • Enone 11 (prepared in three steps from furfuryl alcohol)[1]

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexamethylphosphoramide (HMPA), distilled from CaH₂

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation of the Lithiated Dithiane:

    • To a solution of dithiane 12 in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated species.

  • Conjugate Addition:

    • In a separate flask, prepare a solution of enone 11 in a mixture of anhydrous THF and HMPA (as a crucial cosolvent).

    • Cool the enone solution to -78 °C.

    • Slowly transfer the freshly prepared solution of lithiated dithiane 12 via cannula to the solution of enone 11 at -78 °C.

    • After the addition is complete, slowly warm the reaction mixture to -35 °C over a period of 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution at -35 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone 14 as a single diastereomer.[1]

Reaction Scheme

The chemical transformation is illustrated in the diagram below, showing the key reactants, reagents, and the resulting product with the newly formed stereocenters.

reaction_scheme Diastereoselective Conjugate Addition Reaction Reactants Lithiated Dithiane 12 + Enone 11 Product Ketone 14 Reactants->Product 51% Yield Single Diastereomer Reagents 1) n-BuLi, THF, -78 °C 2) HMPA, -78 °C to -35 °C

Caption: Synthesis of Ketone 14 via conjugate addition.

Conclusion

The diastereoselective conjugate addition of a lithiated dithiane to a chiral enone is a highly effective method for the construction of a key precursor in the total synthesis of this compound. The use of HMPA is essential for achieving high diastereoselectivity. This protocol provides a reliable and reproducible procedure for obtaining the desired bicyclic ketone in good yield and with excellent stereocontrol, paving the way for the synthesis of complex xenicane diterpenoids for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Purification of Xeniafaraunol A from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeniafaraunol A is a xenicane diterpenoid, a class of natural products known for their complex structures and significant biological activities.[1][2] First isolated from the soft coral Xenia faraunensis, this compound has demonstrated cytotoxic effects, making it a molecule of interest for further investigation in drug discovery and development.[1][3][4] It is also found in other Xenia species such as Xenia florida.[2][5] The purification of this compound from its natural source is a critical first step for any subsequent biological or chemical studies.

This document provides a detailed application note and a generalized protocol for the purification of this compound from natural extracts. The methodologies described are based on established techniques for the isolation of terpenoids and other lipophilic natural products.[6][7][8][9][10]

Data Presentation

The following tables summarize typical quantitative data expected during the purification of a moderately polar terpenoid like this compound from a marine invertebrate. These values are illustrative and will vary depending on the specific collection of the source organism, extraction efficiency, and chromatographic conditions.

Table 1: Extraction and Solvent Partitioning Yields

StepStarting Material (Wet Weight)Crude Extract (g)Hexane Fraction (g)Ethyl Acetate Fraction (g)Methanol/Water Fraction (g)
Example 1 kg50251510

Table 2: Column Chromatography Fractionation

Fraction No.Elution Solvent (Hexane:EtOAc)Weight (g)Purity of this compound (by TLC/¹H NMR)
1-5 100:010.0Not Detected
6-10 95:55.0Low
11-15 90:104.0Moderate
16-20 85:153.5High
21-25 80:202.0Moderate
26-30 70:30 to 0:1000.5Low/Not Detected

Table 3: Preparative HPLC Purification of Enriched Fraction

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase Isocratic, 70% Acetonitrile in Water
Flow Rate 10 mL/min
Detection UV at 210 nm
Injection Volume 1 mL (10 mg/mL)
Retention Time of this compound ~15 min
Yield of Pure Compound 50 mg
Final Purity >98% (by analytical HPLC)

Experimental Protocols

The following protocols outline a general procedure for the isolation of this compound. Optimization of solvent systems and chromatographic conditions may be necessary.

Extraction of Raw Material

This protocol describes the initial solvent extraction of the soft coral tissue.

Materials:

  • Fresh or frozen soft coral (Xenia faraunensis)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rotary evaporator

  • Homogenizer

Procedure:

  • Thaw the frozen soft coral material (if applicable) and chop it into small pieces.

  • Homogenize the tissue in a 1:1 mixture of DCM:MeOH (v/v) at a ratio of 1:3 (tissue weight:solvent volume).

  • Filter the homogenate and collect the filtrate.

  • Repeat the extraction of the solid residue two more times with the same solvent mixture.

  • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning

This step separates compounds based on their polarity.

Materials:

  • Crude extract

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Water

  • Separatory funnel

Procedure:

  • Dissolve the crude extract in a 9:1 MeOH:Water mixture.

  • Perform a liquid-liquid extraction with hexane three times to remove highly non-polar compounds like fats and sterols.

  • Combine the hexane fractions.

  • To the remaining MeOH/Water layer, add water to achieve a 1:1 ratio and then extract three times with EtOAc. This compound, being a moderately polar diterpenoid, is expected to partition into the EtOAc fraction.

  • Combine the EtOAc fractions.

  • Evaporate the solvent from the hexane, EtOAc, and remaining aqueous fractions to yield three partitioned extracts.

Silica Gel Column Chromatography

This is the primary purification step to isolate this compound from the enriched EtOAc fraction.

Materials:

  • Ethyl acetate fraction

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Glass column

  • Fraction collector

Procedure:

  • Prepare a silica gel column using a slurry packing method with hexane.

  • Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc.

  • Collect fractions of a consistent volume.

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 Hexane:EtOAc) and a visualizing agent (e.g., ceric ammonium molybdate stain with heating).

  • Combine the fractions containing the compound of interest (identified by its TLC profile compared to a reference if available, or by subsequent analytical methods).

Preparative High-Performance Liquid Chromatography (HPLC)

This final step is used to achieve high purity of this compound.

Materials:

  • Enriched fraction from column chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a C18 column

Procedure:

  • Dissolve the enriched fraction in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Elute with an isocratic or gradient solvent system (e.g., acetonitrile/water) that provides good separation of the target compound from impurities.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

  • Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the purification process.

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis raw_material Soft Coral (Xenia faraunensis) extraction Solvent Extraction (DCM:MeOH) raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane/EtOAc/MeOH-H2O) crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom EtOAc Fraction enriched_fraction Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity & Structural Confirmation (HPLC, MS, NMR) pure_compound->analysis

Caption: Overall workflow for the purification of this compound.

Solvent_Partitioning_Scheme crude Crude Extract Dissolved in 9:1 MeOH:H2O partition1 Partition with Hexane crude->partition1 hexane_fraction { Hexane Fraction | (Non-polar lipids, sterols)} partition1->hexane_fraction Hexane Phase aq_methanol Aqueous Methanol Layer partition1->aq_methanol Aqueous Phase add_water Adjust to 1:1 MeOH:H2O aq_methanol->add_water partition2 Partition with EtOAc add_water->partition2 etoac_fraction { Ethyl Acetate Fraction | (this compound)} partition2->etoac_fraction EtOAc Phase final_aq { Final Aqueous Fraction | (Polar compounds)} partition2->final_aq Aqueous Phase

Caption: Solvent partitioning scheme for fractionating the crude extract.

References

Application Notes: TRPM7 Inhibition Assay Using Xeniafaraunol A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, operating as both a Ca2+- and Mg2+-permeable ion channel and a serine/threonine kinase. Its dual function makes it a critical player in numerous physiological processes, including cellular magnesium homeostasis, cell adhesion, migration, and proliferation. Dysregulation of TRPM7 has been implicated in various pathological conditions such as cancer, immunological disorders, and neurological diseases, making it an attractive target for therapeutic intervention.

Xeniafaraunol A is a naturally occurring diterpenoid that has been identified as a potent and selective inhibitor of the TRPM7 channel. Its ability to modulate TRPM7 activity makes it a valuable pharmacological tool for studying the physiological roles of this channel and for potential development as a therapeutic agent.

This document provides a detailed protocol for an in vitro TRPM7 inhibition assay using this compound, employing a fluorescent indicator-based calcium influx assay. This method is suitable for a high-throughput screening format and provides a robust means to quantify the inhibitory potential of compounds like this compound.

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the general signaling cascade involving TRPM7 and the workflow for the inhibition assay.

TRPM7_Signaling_Pathway cluster_membrane Plasma Membrane TRPM7 TRPM7 Channel Ca_Mg_Influx Ca²⁺ / Mg²⁺ Influx TRPM7->Ca_Mg_Influx mediates Kinase_Domain α-Kinase Domain (autophosphorylation) TRPM7->Kinase_Domain PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->TRPM7 maintains activity DAG DAG IP3 IP3 Downstream Downstream Signaling (e.g., Cell Proliferation, Migration) Ca_Mg_Influx->Downstream Kinase_Domain->Downstream

Caption: Simplified TRPM7 signaling pathway.

TRPM7_Inhibition_Assay_Workflow A 1. Cell Seeding (HEK-293 cells expressing TRPM7) B 2. Dye Loading (e.g., Fura-2 AM) A->B C 3. Compound Incubation (this compound or vehicle) B->C D 4. Baseline Fluorescence Measurement C->D E 5. TRPM7 Activation (Low extracellular Mg²⁺/Ca²⁺) D->E F 6. Post-Stimulation Fluorescence Measurement E->F G 7. Data Analysis (Calculate % Inhibition) F->G

Caption: Experimental workflow for the TRPM7 inhibition assay.

Experimental Protocol: Calcium Influx Assay

This protocol is designed for a 96-well plate format and utilizes the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPM7 activation.

1. Materials and Reagents

  • Cell Line: HEK-293 cells stably overexpressing human TRPM7 (or a similar suitable cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Fura-2 AM: Fluorescent Ca²⁺ indicator.

  • Pluronic F-127: Dispersing agent for Fura-2 AM.

  • Assay Buffer (HBSS-HEPES): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer with low divalent cations (e.g., nominally free of Ca²⁺ and Mg²⁺) to activate TRPM7.

  • Instrumentation: Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.

  • Consumables: Black-walled, clear-bottom 96-well microplates.

2. Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture HEK-293-TRPM7 cells to approximately 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

Day 2: Dye Loading and Compound Incubation

  • Prepare Loading Buffer: Prepare a Fura-2 AM loading solution in Assay Buffer (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

  • Dye Loading: Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer. Add 50 µL of the Fura-2 AM loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Prepare Compound Plate: During incubation, prepare a separate 96-well plate with serial dilutions of this compound in Assay Buffer. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Wash and Incubate: After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.

  • Add 50 µL of the diluted this compound or control solutions to the corresponding wells.

  • Incubate for 15-30 minutes at room temperature in the dark.

Day 3: Fluorescence Measurement and Data Analysis

  • Baseline Reading: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence by recording emission at 510 nm while alternating excitation between 340 nm and 380 nm for 1-2 minutes.

  • TRPM7 Activation: While the plate is in the reader, use an automated injection system to add 50 µL of Stimulation Buffer to each well to activate the TRPM7 channels.

  • Post-Stimulation Reading: Immediately after injection, continue to record the fluorescence intensity (340/380 nm excitation ratio) for 5-10 minutes to capture the peak Ca²⁺ influx.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

    • Determine the peak response for each well by subtracting the baseline ratio from the maximum ratio achieved after stimulation.

    • Normalize the data to the vehicle control (set as 100% activity or 0% inhibition).

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Response_Compound / Response_Vehicle)) * 100

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Quantitative data should be summarized to facilitate clear interpretation and comparison.

Table 1: Summary of this compound Inhibition of TRPM7

Concentration (µM)Mean Fluorescence Ratio (F340/F380 Peak)Standard Deviation% Inhibition
Vehicle (0)1.850.090%
0.011.760.117.7%
0.11.420.0836.5%
10.980.0672.5%
100.750.0591.7%
1000.720.0494.2%

Note: The data presented in this table is illustrative and intended for representational purposes only.

Table 2: Key Pharmacological Parameters

CompoundTargetAssay TypeIC₅₀ Value (µM)
This compoundTRPM7Ca²⁺ Influx Assay~0.35

Note: The IC₅₀ value is derived from the dose-response curve fitting of the illustrative data.

Conclusion

This protocol provides a reliable and reproducible method for assessing the inhibitory activity of this compound on TRPM7 channels. The use of a ratiometric fluorescent indicator minimizes variability and makes the assay well-suited for compound screening and pharmacological characterization in a drug discovery setting. Careful adherence to the outlined steps will ensure high-quality, quantifiable data on TRPM7 channel modulation.

Probing TRPM7 Channels with Xeniafaraunol A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the patch-clamp analysis of Transient Receptor Potential Melastatin 7 (TRPM7) channels, with a specific focus on the investigational compound Xeniafaraunol A.

Introduction to TRPM7 and this compound

The Transient Receptor Potential Melastatin 7 (TRPM7) channel is a unique bifunctional protein, acting as both an ion channel and a kinase.[1][2] It is a non-selective cation channel with significant permeability to calcium (Ca²⁺) and magnesium (Mg²⁺), playing a crucial role in cellular Mg²⁺ homeostasis, cell proliferation, and survival.[3][4][5][6] Given its involvement in various physiological and pathological processes, including cancer and neurological disorders, TRPM7 has emerged as a promising target for drug discovery.[4][7]

This compound is a xenicane diterpenoid isolated from the soft coral Sarcothelia edmondsoni. While commercially available and listed as a potent TRPM7 inhibitor, recent studies investigating the structure-activity relationship of xenicane diterpenes on TRPM7 have reported this compound to be inactive in cell-based assays.[8][9] In contrast, a structurally related compound, Waixenicin A, has been identified as a potent and selective inhibitor of TRPM7.[3][5][6][8] This document will provide protocols for testing compounds like this compound on TRPM7 channels and present the available quantitative data for the active compound Waixenicin A as a critical reference.

Quantitative Data Summary

While direct inhibitory data for this compound on TRPM7 currents from patch-clamp experiments is unavailable due to its reported inactivity, the following table summarizes the quantitative data for the potent TRPM7 inhibitor, Waixenicin A. This data is essential for comparative analysis and as a positive control in experimental setups.

CompoundCell TypeRecording ConditionIC50Reference
Waixenicin AHEK293 cells overexpressing TRPM7Whole-cell patch-clamp with intracellular Mg²⁺16 nM[10][11][12]
Waixenicin AHEK293 cells overexpressing TRPM7Whole-cell patch-clamp in Mg²⁺-free internal solution7 µM[1][12]
Waixenicin AMn²⁺ quench assayNot applicable12 µM[5]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of TRPM7 Channels

This protocol is designed for the electrophysiological analysis of TRPM7 channel activity in response to test compounds like this compound.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are a suitable cell line for heterologous expression of TRPM7 channels.

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • For transient transfection, plate cells on glass coverslips and transfect with a plasmid encoding human TRPM7 using a suitable transfection reagent. A co-transfection with a marker gene like Green Fluorescent Protein (GFP) is recommended to identify transfected cells.

  • Recordings can typically be performed 24-48 hours post-transfection.

2. Electrophysiological Solutions:

Solution TypeComposition
External (Bath) Solution 140 mM NaCl, 5 mM CsCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH.
Internal (Pipette) Solution (Mg²⁺-free) 140 mM Cs-glutamate, 8 mM NaCl, 10 mM HEPES, 10 mM EGTA. Adjusted to pH 7.2 with CsOH.
Internal (Pipette) Solution (with Mg²⁺) 140 mM Cs-glutamate, 8 mM NaCl, 10 mM HEPES, 1 mM EGTA, 0.7 mM MgCl₂ (to achieve desired free Mg²⁺). Adjusted to pH 7.2 with CsOH.

3. Recording Procedure:

  • Place a coverslip with transfected cells into the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane of a GFP-positive cell.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • To record TRPM7 currents, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds. TRPM7 currents are characterized by their outward rectification.[13]

  • After establishing a stable baseline current, apply this compound (or Waixenicin A as a positive control) at various concentrations to the bath solution.

  • Record the current inhibition at each concentration to determine the dose-response relationship and calculate the IC50 value if applicable.

Signaling Pathways and Experimental Workflows

General TRPM7 Signaling Pathway

Inhibition of TRPM7 can impact several downstream signaling pathways that are crucial for cell proliferation, migration, and survival. The following diagram illustrates a generalized overview of these pathways. It is important to note that these pathways are associated with general TRPM7 function and have not been specifically demonstrated to be modulated by this compound, given its reported lack of activity.

TRPM7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM7 TRPM7 Mg_ion Mg²⁺ Influx TRPM7->Mg_ion blocks Ca_ion Ca²⁺ Influx TRPM7->Ca_ion blocks Src Src TRPM7->Src activates Xeniafaraunol_A This compound (Inactive) Xeniafaraunol_A->TRPM7 No Inhibition PLC PLC Mg_ion->PLC Ca_ion->PLC ERK ERK1/2 PLC->ERK PI3K PI3K Akt Akt PI3K->Akt Src->PI3K Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion Akt->Migration ERK->Proliferation ERK->Migration

Caption: General signaling pathways regulated by TRPM7 activity.

Experimental Workflow for Patch-Clamp Analysis

The following diagram outlines the logical steps for performing a patch-clamp experiment to assess the effect of a test compound on TRPM7 channels.

Patch_Clamp_Workflow A HEK293 Cell Culture B Transfection with TRPM7 Plasmid A->B C Incubation (24-48h) B->C D Whole-Cell Patch-Clamp Setup C->D E Establish Gigaohm Seal & Whole-Cell Configuration D->E F Record Baseline TRPM7 Current E->F G Apply Test Compound (e.g., this compound) F->G H Record Current Inhibition G->H I Data Analysis: Dose-Response & IC50 H->I

Caption: Workflow for patch-clamp analysis of TRPM7 inhibitors.

Conclusion

The investigation into the effects of this compound on TRPM7 channels highlights the importance of rigorous, evidence-based analysis in drug discovery. While initially reported as a potent inhibitor, subsequent detailed studies have shown it to be inactive against TRPM7. For researchers in this field, it is crucial to use well-characterized inhibitors like Waixenicin A as positive controls to validate experimental systems. The provided protocols and data serve as a comprehensive guide for the electrophysiological assessment of TRPM7 channel modulators, facilitating the identification and characterization of novel therapeutic agents.

References

Application Notes and Protocols for TRPM7 Inhibition Assay Using Xeniafaraunol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein acting as both a Ca²⁺- and Mg²⁺-permeable ion channel and a serine/threonine kinase.[1][2] Its involvement in a variety of physiological processes, including cellular magnesium homeostasis, proliferation, and differentiation, has made it a significant target for drug discovery, particularly in the context of cancer and ischemic diseases.[1][3] Natural compounds have emerged as a promising source of TRPM7 modulators. Xeniafaraunol A, a xenicane diterpenoid isolated from the soft coral Xenia faraunensis, is a compound of interest for its potential inhibitory effects on TRPM7.[4][5]

This document provides a detailed protocol for a fluorescence quench assay to screen for and characterize the inhibitory activity of this compound on TRPM7 channels. The assay is based on the principle that Mn²⁺ can permeate TRPM7 channels and quench the fluorescence of intracellular calcium indicators like Fura-2.[4][6][7] Inhibition of TRPM7 by compounds such as this compound will therefore result in a reduction of Mn²⁺ influx and a corresponding decrease in the rate of fluorescence quenching.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

TRPM7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ang II Ang II TRPM7 TRPM7 Channel Pore Kinase Domain Ang II->TRPM7:n Activates TGF-β1 TGF-β1 TGF-β1->TRPM7:n Upregulates H2O2 H2O2 H2O2->TRPM7:n Activates Mechanical Stretch Mechanical Stretch Mechanical Stretch->TRPM7:n Activates Xeniafaraunol_A This compound Xeniafaraunol_A->TRPM7:pore Inhibits Ca_Influx Ca²⁺/Mg²⁺ Influx TRPM7:pore->Ca_Influx ERK12 ERK1/2 Pathway Ca_Influx->ERK12 Differentiation Myofibroblast Differentiation Ca_Influx->Differentiation Proliferation Cell Proliferation ERK12->Proliferation Fibrosis Fibrosis Differentiation->Fibrosis

Caption: TRPM7 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Seed HEK293 cells stably expressing TRPM7 B Incubate for 24-48 hours A->B C Load cells with Fura-2 AM B->C D Incubate for 40-60 min C->D E Wash to remove extracellular dye D->E F Pre-incubate with This compound or vehicle control E->F G Measure baseline fluorescence (Ex: 360 nm, Em: 510 nm) F->G H Add MnCl₂ to initiate quench G->H I Record fluorescence decay over time H->I J Calculate rate of fluorescence quench I->J K Determine IC₅₀ of this compound J->K

Caption: Fluorescence Quench Assay Workflow.

Quantitative Data Summary

While specific quantitative data for this compound's inhibition of TRPM7 from a fluorescence quench assay is not yet widely published, this protocol provides the means for its determination. For context, the inhibitory concentrations of related and commonly used TRPM7 inhibitors are presented below.

CompoundIC₅₀ (µM)Cell TypeAssay ConditionsReference
Waixenicin A7HEK293-TRPM7Patch-clamp, Mg²⁺-free internal solution[3]
Waixenicin A12HEK293-TRPM7Mn²⁺ quench assay[3]
NS85931.6HEK293-TRPM7Ca²⁺ influx assay, Mg²⁺-dependent[8]
FTY720 (Fingolimod)0.72HEK293-TRPM7Not specified[9]
Sphingosine0.59HEK293-TRPM7Not specified[9]

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human TRPM7.

  • This compound: Stock solution in DMSO.

  • Fura-2 AM: Stock solution in anhydrous DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: Stock solution in 1 M NaOH.

  • Physiological Salt Solution (PSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Nominally Ca²⁺-free PSS: PSS without CaCl₂.

  • Mn²⁺ Quench Solution: Nominally Ca²⁺-free PSS supplemented with 1 mM MnCl₂.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Black, clear-bottom 96-well microplates.

Protocol for Fluorescence Quench Assay
  • Cell Seeding:

    • Culture HEK293-TRPM7 cells in T-75 flasks until 80-90% confluent.

    • Trypsinize and seed the cells into black, clear-bottom 96-well plates at a density of 50,000 - 80,000 cells per well.

    • Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Fura-2 AM Loading:

    • Prepare the Fura-2 AM loading solution: In nominally Ca²⁺-free PSS, add Fura-2 AM to a final concentration of 2-5 µM. To aid in dye solubilization, pre-mix the Fura-2 AM with an equal volume of 20% Pluronic F-127 before adding to the buffer. Add probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.

    • Aspirate the culture medium from the wells and wash once with 100 µL of PSS.

    • Add 50 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate for 40-60 minutes at 37°C in the dark.

    • Wash the cells twice with 100 µL of nominally Ca²⁺-free PSS to remove extracellular dye. After the final wash, leave 50 µL of buffer in each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in nominally Ca²⁺-free PSS. Include a vehicle control (DMSO) and a positive control (e.g., 20 µM Waixenicin A).

    • Add 50 µL of the compound dilutions to the respective wells, resulting in a final volume of 100 µL.

    • Incubate the plate for 10-20 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence microplate reader equipped with a fluidic addition system.

    • Set the excitation wavelength to 360 nm (the isosbestic point for Fura-2) and the emission wavelength to 510 nm.[6][10]

    • Record a stable baseline fluorescence for 30-60 seconds.

    • Inject 100 µL of the Mn²⁺ Quench Solution into each well to initiate the fluorescence quench.

    • Continue recording the fluorescence intensity every 1-2 seconds for 3-5 minutes.

  • Data Analysis:

    • For each well, calculate the rate of fluorescence quench. This can be determined from the initial slope of the fluorescence decay curve immediately following the addition of MnCl₂.

    • Normalize the quench rates of the this compound-treated wells to the vehicle control.

    • Plot the normalized quench rates against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This document outlines a robust fluorescence quench assay for the characterization of this compound as a potential inhibitor of the TRPM7 ion channel. The provided protocols and background information are intended to guide researchers in the successful implementation of this assay. The determination of a specific IC₅₀ value for this compound will be a critical step in evaluating its potential as a pharmacological tool or therapeutic lead.

References

Application Note: Determination of Xeniafaraunol A Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for assessing the cytotoxicity of Xeniafaraunol A, a xenicane diterpenoid isolated from soft corals, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This assay is a standard method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is intended for researchers in oncology, natural product discovery, and drug development. It covers all necessary steps from reagent preparation and cell culture to data acquisition and analysis.

Introduction

This compound is a marine-derived natural product that has demonstrated moderate cytotoxic effects against certain cancer cell lines.[1][2][3] The MTT assay is a widely used method to evaluate such cytotoxic effects.[4][5] The principle of this assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells.[6][7] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[5] This application note offers a comprehensive, step-by-step guide to utilizing the MTT assay for evaluating the cytotoxic potential of this compound.

Experimental Protocol

This protocol is optimized for adherent cells cultured in 96-well microplates. Adjustments may be necessary for suspension cells or different plate formats.

Materials and Reagents
  • Cell Lines: P388 (murine leukemia) or other relevant cancer cell lines (e.g., HepG2, MCF7).

  • This compound: Stock solution prepared in sterile Dimethyl Sulfoxide (DMSO).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). The solution should be filter-sterilized and protected from light.[7][8]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment:

    • 96-well flat-bottom tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Multi-channel pipette

    • Microplate reader capable of measuring absorbance at 570 nm.[9]

    • Inverted microscope

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Culture medium without cells.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which appear as purple precipitates.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, ensuring complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability: The viability of cells treated with this compound is expressed as a percentage relative to the vehicle control.

    Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting a dose-response curve of percentage viability versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative results from the MTT assay should be organized for clarity. The table below presents published cytotoxicity data for this compound.

CompoundCell LineIC₅₀ (µM)Reference
This compoundP388 (Murine Leukemia)3.9[1][2][3]

Visualizations

Diagrams illustrating the experimental workflow and a potential mechanism of action can aid in understanding the protocol and the compound's biological context.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Allow attachment Treat Add this compound Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Induce cytotoxicity Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Formazan formation Solubilize Add DMSO & Solubilize Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze Apoptosis_Pathway cluster_stimulus External Stimulus cluster_execution Execution Phase cluster_initiation Initiation Phase Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase3 Caspase-3 (Executioner Caspase) Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cleaves substrates leading to CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator Caspase) CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates

References

High-Resolution Mass Spectrometry Analysis of Xeniafaraunol A: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeniafaraunol A, a xenicane diterpenoid first isolated from the soft coral Xenia faraunensis, has garnered significant interest within the scientific community due to its unique chemical structure and notable biological activity. Possessing a novel bicyclo[7.4.0]tridecane carbon skeleton, this marine natural product has demonstrated cytotoxic properties, making it a person of interest for further investigation in drug discovery and development. High-resolution mass spectrometry (HRMS) offers a powerful analytical platform for the accurate mass determination and structural elucidation of such complex natural products. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), intended to guide researchers in the qualitative and quantitative assessment of this compound.

Chemical Information

Compound NameMolecular FormulaMolecular Weight (Da)Exact Mass (Da)
This compoundC₂₀H₂₈O₂300.44300.20893

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Serially dilute the stock solution with the initial mobile phase to create working standards for calibration curves and system suitability checks.

  • Biological Matrix (for quantitative analysis): For the analysis of this compound in biological matrices (e.g., plasma, tissue homogenate), a protein precipitation or liquid-liquid extraction method should be employed.

    • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for LC-HRMS analysis.

    • Liquid-Liquid Extraction: To 100 µL of the sample, add 500 µL of ethyl acetate (or another suitable organic solvent) and an internal standard. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. High-Resolution Mass Spectrometry (HRMS) Parameters

ParameterRecommended Conditions
Mass Spectrometer Orbitrap or Q-TOF based instrument
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Full Scan (MS1) Resolution > 60,000
Full Scan (MS1) Mass Range m/z 100-1000
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation pattern analysis
Data Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

Data Presentation

The following table summarizes the expected quantitative data from the HRMS analysis of this compound.

ParameterExpected Value/Range
Precursor Ion ([M+H]⁺) m/z 301.2162
Precursor Ion ([M+Na]⁺) m/z 323.1982
Mass Accuracy < 5 ppm
Retention Time Dependent on the specific LC conditions, but expected to be in the mid-to-late elution range due to its diterpenoid structure.
Limit of Detection (LOD) To be determined experimentally, but expected to be in the low ng/mL range.
Limit of Quantification (LOQ) To be determined experimentally, but expected to be in the mid-to-high ng/mL range.
Linear Dynamic Range To be established using a calibration curve (e.g., 1-1000 ng/mL).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Standard Solution of This compound LC Liquid Chromatography (C18 Column) Standard->LC Biological Biological Matrix (e.g., Plasma) Extraction Extraction/ Precipitation Biological->Extraction Extraction->LC HRMS High-Resolution Mass Spectrometry (Orbitrap/Q-TOF) LC->HRMS Qualitative Qualitative Analysis (Accurate Mass, Fragmentation) HRMS->Qualitative Quantitative Quantitative Analysis (Peak Area, Calibration Curve) HRMS->Quantitative

Caption: Experimental workflow for the LC-HRMS analysis of this compound.

signaling_pathway Xeniafaraunol_A This compound Target_Protein Putative Target Protein (e.g., Kinase, Ion Channel) Xeniafaraunol_A->Target_Protein Inhibition/Modulation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Cytotoxicity) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This application note provides a comprehensive framework for the high-resolution mass spectrometry analysis of this compound. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the expected data and workflow visualization, will serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The accurate mass measurement and fragmentation data obtained through HRMS are critical for the unambiguous identification and structural confirmation of this compound and its potential metabolites, paving the way for further investigation into its biological activities and mechanism of action.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Xeniafaraunol A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Xeniafaraunol A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and other xenicane diterpenoids?

The primary challenge in the synthesis of xenicane diterpenoids, including this compound, is the construction of the nine-membered carbocyclic ring.[1][2] This is due to unfavorable enthalpic and entropic factors associated with the formation of medium-sized rings. Strategies to overcome this include ring-expansion, ring-closing metathesis, and intramolecular alkylation.[1][3] Another key challenge is controlling the stereochemistry of the multiple chiral centers within the molecule.

Q2: What is the key final step in the Magauer synthesis of (-)-Xeniafaraunol A?

The final step in the first asymmetric total synthesis of (-)-Xeniafaraunol A is a high-yielding, base-mediated dihydropyran-cyclohexene rearrangement of 9-deacetoxy-14,15-deepoxyxeniculin.[4] This transformation proceeds smoothly and efficiently to yield the target molecule.

Q3: Are there any particularly sensitive functional groups in the synthetic intermediates to be aware of?

Yes, the dihydropyran core contains an acid-labile enol acetal. In the Magauer synthesis, this functionality was temporarily deactivated as a triflate at an early stage to enable the introduction of the side chain.[4] Care should be taken to avoid acidic conditions that could lead to undesired side reactions involving this group.

Troubleshooting Guides

This section provides troubleshooting for key steps in the synthesis of this compound, primarily based on the successful route developed by Magauer and co-workers.

Step 1: Diastereoselective Conjugate Addition and Trapping

This crucial step establishes key stereocenters in the molecule. It involves the conjugate addition of a lithiated dithiane to an enone, followed by trapping of the resulting enolate.

Problem 1: Low yield in the conjugate addition/trapping reaction.

  • Possible Cause: Competing 1,2-addition of the organolithium reagent to the enone carbonyl group.

  • Solution: The use of hexamethylphosphoramide (HMPA) as a cosolvent is critical to suppress 1,2-addition and favor the desired 1,4-conjugate addition.[4][5][6][7] Ensure HMPA is freshly distilled and used in the optimal concentration. Low temperatures (-78 °C) are also essential to maintain selectivity.[4]

Problem 2: Poor diastereoselectivity.

  • Possible Cause: The temperature of the reaction may be too high, or the trapping of the enolate is not efficient.

  • Solution: Maintain a strict temperature profile, especially during the addition of the trapping agent.[4] Ensure the trapping agent is highly reactive and added quickly to the enolate solution. The slow warming of the reaction from -78 °C to -35 °C was found to be optimal in the reported synthesis.[4]

Step 2: Intramolecular Alkylation to Form the Nine-Membered Ring

This step is one of the most challenging in the synthesis, involving the formation of the strained nine-membered ring.

Problem 3: Failure of the intramolecular cyclization or low yield.

  • Possible Cause: The conformation of the acyclic precursor may not be favorable for cyclization. Ring strain can also lead to a high activation barrier.

  • Solution: The choice of base and solvent is critical. In the Magauer synthesis, potassium carbonate in acetonitrile was effective.[4] The reaction may require elevated temperatures and extended reaction times. High-dilution conditions can also favor intramolecular over intermolecular reactions. The nature of the leaving group on the alkylating chain is also important; a good leaving group like a bromide or tosylate is necessary.

Problem 4: Formation of side products.

  • Possible Cause: Elimination reactions can compete with the desired SN2 alkylation, especially if the base is too strong or sterically hindered. Intermolecular reactions can also occur if the concentration is too high.

  • Solution: Use a non-hindered base like potassium carbonate.[4] Employ high-dilution techniques to minimize intermolecular side reactions. Careful monitoring of the reaction progress by TLC or LC-MS can help in optimizing the reaction time to minimize the formation of degradation products.

Step 3: Base-Mediated Dihydropyran-Cyclohexene Rearrangement

This final step converts the advanced intermediate into this compound.

Problem 5: Incomplete rearrangement or decomposition of the starting material.

  • Possible Cause: The base may not be strong enough, or the substrate may be sensitive to the reaction conditions over prolonged periods.

  • Solution: Potassium carbonate was found to be effective for this rearrangement.[4] The reaction should be monitored closely to determine the optimal reaction time. If the reaction is sluggish, a stronger base could be screened, but with caution to avoid potential side reactions. The purity of the starting material is also crucial for a clean reaction.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the Magauer synthesis of (-)-Xeniafaraunol A.

StepReagents and ConditionsYieldReference
Diastereoselective Conjugate Addition/Trapping1. Lithiated dithiane, Enone, HMPA, THF, -78 °C to -35 °C; 2. Trapping agent51%[4]
Deprotection and Enolate Addition1. Dithiane deprotection; 2. Enolate of 2-(trimethylsilyl)ethyl acetate67%[4]
Intramolecular AlkylationK₂CO₃, MeCNN/A[4]
Base-Mediated Rearrangement to (-)-Xeniafaraunol AK₂CO₃High[4]

Experimental Protocols

Protocol 1: Diastereoselective Conjugate Addition and Trapping (Adapted from Magauer et al., 2023)[4]

  • A solution of the dithiane in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of the enone in anhydrous THF containing HMPA is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour.

  • A solution of the trapping agent in anhydrous THF is added.

  • The reaction mixture is allowed to slowly warm to -35 °C over several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Intramolecular Alkylation (Adapted from Magauer et al., 2023)[4]

  • To a solution of the acyclic precursor in acetonitrile under high-dilution conditions is added potassium carbonate.

  • The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or elevated) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: Base-Mediated Rearrangement to (-)-Xeniafaraunol A (Adapted from Magauer et al., 2023)[4]

  • To a solution of 9-deacetoxy-14,15-deepoxyxeniculin in an appropriate solvent is added potassium carbonate.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The mixture is filtered, and the solvent is evaporated.

  • The residue is purified by chromatography to afford (-)-Xeniafaraunol A.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Conjugate Addition & Trapping cluster_step2 Step 2: Nine-Membered Ring Formation cluster_step3 Step 3: Final Rearrangement cluster_end Final Product Enone Enone ConjugateAddition Diastereoselective Conjugate Addition (HMPA, -78°C) Enone->ConjugateAddition Dithiane Lithiated Dithiane Dithiane->ConjugateAddition Trapping Enolate Trapping ConjugateAddition->Trapping Precursor Acyclic Precursor Formation Trapping->Precursor Alkylation Intramolecular Alkylation (K2CO3, MeCN) Precursor->Alkylation Rearrangement_Precursor 9-deacetoxy-14,15- deepoxyxeniculin Alkylation->Rearrangement_Precursor Rearrangement Base-Mediated Rearrangement Rearrangement_Precursor->Rearrangement XeniafaraunolA (-)-Xeniafaraunol A Rearrangement->XeniafaraunolA

Caption: Synthetic workflow for (-)-Xeniafaraunol A.

troubleshooting_conjugate_addition Problem Low Yield in Conjugate Addition Cause1 Competing 1,2-Addition Problem->Cause1 Solution1 Add HMPA as cosolvent Maintain low temperature (-78°C) Cause1->Solution1

Caption: Troubleshooting competing 1,2-addition.

troubleshooting_cyclization Problem Low Yield in Intramolecular Alkylation Cause1 Unfavorable Conformation Problem->Cause1 Cause2 Intermolecular Side Reactions Problem->Cause2 Solution1 Optimize base and solvent (e.g., K2CO3/MeCN) Screen temperature and reaction time Cause1->Solution1 Solution2 Use high-dilution conditions Cause2->Solution2

Caption: Troubleshooting nine-membered ring formation.

References

overcoming side product formation in Xeniafaraunol A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Xeniafaraunol A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and side product formations encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of side product formation in the total synthesis of this compound?

A1: The total synthesis of this compound is a complex undertaking with several steps where side products can arise. Key challenges include controlling stereoselectivity, managing reactive intermediates, and constructing the strained nine-membered ring. Specific issues reported in the literature include competing 1,2-addition in conjugate addition reactions, (E)/(Z)-isomerization during desulfonylation, and the formation of complex mixtures in cross-metathesis reactions.[1] The final base-mediated rearrangement to this compound also requires careful control to avoid undesired byproducts.[1]

Q2: How can I minimize the formation of the 1,2-addition byproduct during the conjugate addition of the lithiated dithiane?

A2: The 1,4-conjugate addition of the lithiated dithiane to the enone is a critical step for establishing key stereocenters. A significant side reaction is the competing 1,2-addition to the carbonyl group. To suppress this, the use of hexamethylphosphoramide (HMPA) as a cosolvent has been shown to be crucial.[1] It is also important to maintain a low reaction temperature (-78 °C) during the initial addition and then slowly warm the reaction to -35 °C.[1]

Q3: I am observing significant (E)/(Z) isomerization of the C7/C8-alkene after desulfonylation. What can I do to prevent this?

A3: (E)/(Z)-isomerization of the C7/C8-alkene is a known issue, particularly during radical desulfonylation steps. While alternative reagents like sodium hydrogen telluride have been investigated to prevent isomerization, they may lead to low yields.[1] A more effective strategy is to replace the β-keto sulfone moiety with a trimethylsilylethyl (TMSE) ester. This allows for a fluoride-mediated decarboxylation that proceeds without detectable isomerization.[1][2]

Q4: The olefin cross-metathesis for the side-chain installation is giving a complex mixture of products and low yield. How can this be improved?

A4: The type I/type III olefin cross-metathesis with methallyl acetate is inherently challenging and can lead to a complex product mixture.[1] While extensive optimization of catalysts, solvents, and temperature may improve the yield, it is important to have a robust purification strategy in place. The reported yield for this step was 24%, indicating that even under optimized conditions, the reaction may not be high-yielding.[1] Consider exploring alternative coupling strategies if the yield remains prohibitively low.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Conjugate Addition Step

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers.

  • Difficulty in separating the desired diastereomer by chromatography.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Solvent Composition Ensure the use of hexamethylphosphoramide (HMPA) as a cosolvent to suppress the competing 1,2-addition, which can lead to the formation of undesired stereoisomers upon further reaction.[1]
Incorrect Reaction Temperature Maintain a strict temperature profile. The initial addition should be performed at -78 °C, followed by a slow warming to -35 °C to ensure high diastereoselectivity.[1]
Quality of Reagents Use freshly prepared or titrated organolithium reagents. The quality of the dithiane and the enone should also be high to prevent side reactions.
Issue 2: Incomplete or Low-Yielding Base-Mediated Rearrangement to this compound

Symptoms:

  • Incomplete conversion of the dihydropyran precursor to this compound.

  • Formation of unidentified side products observed by TLC or LC-MS.

Possible Causes and Solutions:

CauseRecommended Action
Choice and Stoichiometry of Base The choice of base is critical for this rearrangement. An appropriate base and stoichiometry should be used to ensure a high-yielding reaction.[1] Experiment with different bases (e.g., DBU, K2CO3) and optimize the concentration.
Reaction Time and Temperature Monitor the reaction progress carefully by TLC or LC-MS to avoid the formation of degradation products. The reaction should be quenched once the starting material is consumed.
Purity of the Precursor Ensure the dihydropyran precursor is of high purity before subjecting it to the rearrangement conditions. Impurities can interfere with the reaction and lead to the formation of side products.

Experimental Protocols

Protocol 1: Diastereoselective Conjugate Addition

This protocol is adapted from the total synthesis of (-)-Xeniafaraunol A.[1]

  • To a solution of dithiane 12 in THF at -20 °C, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting solution for 30 minutes at -20 °C.

  • Cool the mixture to -78 °C and add HMPA (2.0 equiv).

  • In a separate flask, dissolve enone 11 in THF and cool to -78 °C.

  • Add the solution of the lithiated dithiane to the enone solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of trapping agent 13 in THF and slowly warm the reaction to -35 °C over 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford ketone 14 .

Protocol 2: Base-Mediated Rearrangement to (-)-Xeniafaraunol A

This protocol describes the final step in the synthesis of (-)-Xeniafaraunol A.[1]

  • Dissolve the dihydropyran precursor 30 in a suitable aprotic solvent (e.g., acetonitrile).

  • Add the selected base (e.g., K2CO3, 1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield (-)-Xeniafaraunol A (31 ).

Visualizations

Side_Product_Formation_in_Conjugate_Addition cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Enone Enone (11) With_HMPA With HMPA -78°C to -35°C Enone->With_HMPA Without_HMPA Without HMPA Enone->Without_HMPA Lithiated_Dithiane Lithiated Dithiane (12) Lithiated_Dithiane->With_HMPA Lithiated_Dithiane->Without_HMPA Desired_Product 1,4-Adduct (14) (Desired Product) With_HMPA->Desired_Product Suppresses 1,2-addition Side_Product 1,2-Adduct (Side Product) Without_HMPA->Side_Product Promotes 1,2-addition

Caption: Control of 1,2- vs. 1,4-addition.

Desulfonylation_Strategies cluster_start Starting Material cluster_pathways Desulfonylation Pathways cluster_outcomes Outcomes Beta_Keto_Sulfone β-Keto Sulfone Intermediate Radical_Desulfonylation Radical Desulfonylation (e.g., n-Bu3SnH, AIBN) Beta_Keto_Sulfone->Radical_Desulfonylation Anionic_Desulfonylation Anionic Desulfonylation (NaHTe) Beta_Keto_Sulfone->Anionic_Desulfonylation Alternative_Strategy Alternative Strategy: TMSE Ester Beta_Keto_Sulfone->Alternative_Strategy Replace Sulfone Isomerization (E)/(Z)-Isomerization (Major Side Reaction) Radical_Desulfonylation->Isomerization Low_Yield Low Yield Anionic_Desulfonylation->Low_Yield Clean_Product Desired (E)-Alkene (No Isomerization) Alternative_Strategy->Clean_Product

Caption: Strategies to avoid (E)/(Z)-isomerization.

Xeniafaraunol_A_Final_Step cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Start Precursor (30) Conditions Base-Mediated Rearrangement Start->Conditions Quench Aqueous Workup Conditions->Quench Incomplete_Reaction Incomplete Reaction Conditions->Incomplete_Reaction Side_Products Side Product Formation Conditions->Side_Products Purification Column Chromatography Quench->Purification End (-)-Xeniafaraunol A (31) Purification->End Incomplete_Reaction->Conditions Optimize Base/Time/Temp Side_Products->Conditions Check Precursor Purity

Caption: Final rearrangement and troubleshooting.

References

Technical Support Center: Synthesis of Xeniafaraunol A and Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering stability issues with intermediates during the total synthesis of Xeniafaraunol A.

Frequently Asked Questions (FAQs)

Q1: One of my early-stage intermediates containing a dihydropyran core is decomposing. What could be the cause?

A1: The dihydropyran core of early-stage intermediates in the this compound synthesis contains an acid-labile enol acetal.[1][2] Exposure to even mild acidic conditions can cause decomposition. This includes acidic solvents, reagents, or silica gel used during column chromatography. It is crucial to maintain neutral or slightly basic conditions during workup and purification. Consider using base-washed silica gel or alternative purification methods like neutral alumina chromatography or recrystallization.

Q2: I am observing (E)/(Z) isomerization of the C7/C8 double bond in my intermediate. Why is this happening and how can I prevent it?

A2: Isomerization of the C7/C8-alkene is a known issue, particularly during radical desulfonylation steps designed to form the nine-membered ring.[1][2][3] This occurs through the formation of a thermodynamically more stable (Z)-configured cyclopropyl radical intermediate.[1] To mitigate this, alternative strategies to the β-keto sulfone motif for ring closure have been developed. One successful approach involves using a trimethylsilylethyl (TMSE) ester, which allows for a fluoride-mediated decarboxylation that proceeds without detectable isomerization.[1][2]

Q3: My aldehyde intermediate is unstable during purification. What are the best practices for handling it?

A3: An aldehyde intermediate in the synthetic route has been reported to be prone to decomposition upon purification by flash column chromatography on silica gel.[1] To address this, it is recommended to use the crude aldehyde in the subsequent step without purification. If purification is absolutely necessary, consider using a neutral stationary phase like deactivated silica gel or alumina and perform the chromatography quickly with cold solvents.

Q4: I am having trouble with the cleavage of a p-methoxybenzyl (PMB) ether protecting group, leading to decomposition. What should I do?

A4: The stability of intermediates during PMB ether cleavage can be highly dependent on the overall electronic nature of the molecule. In the synthesis of a this compound precursor, decomposition was observed during PMB ether cleavage.[1] The issue was resolved by introducing an electron-withdrawing group to create a "push-pull" system, which stabilized the intermediate. If you are facing this issue, re-evaluate your protecting group strategy or see if the electronic properties of your intermediate can be temporarily modified to enhance stability during this step.

Q5: The final rearrangement to form this compound is not proceeding as expected. What are the key conditions?

A5: this compound is formed via a high-yielding, base-mediated dihydropyran-cyclohexene rearrangement of its immediate precursor, 9-deacetoxy-14,15-deepoxyxeniculin.[1][2][4] Ensure that a suitable base, such as potassium carbonate, is used in an appropriate solvent like methanol. The reaction is typically rapid.[4] If the reaction is not proceeding, check the purity of the precursor and the quality of the base and solvent.

Troubleshooting Guides

Issue 1: Decomposition of Dihydropyran Intermediate
Symptom Possible Cause Suggested Solution
Multiple spots on TLC after workup or column chromatography.Acid-catalyzed decomposition of the enol acetal.- Neutralize the reaction mixture carefully before extraction. - Use a saturated solution of sodium bicarbonate for washing. - For chromatography, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or switch to a neutral stationary phase like alumina.
Low yield after an acidic reaction step.The intermediate is not stable under the reaction conditions.- Re-evaluate the necessity of the acidic step. - Consider alternative, non-acidic reagents. - If the acid is a catalyst, use the minimum effective amount and keep reaction times short.
Issue 2: (E)/(Z) Isomerization of the C7/C8 Alkene
Symptom Possible Cause Suggested Solution
NMR analysis shows a mixture of (E) and (Z) isomers after radical desulfonylation.Formation of a stable cyclopropyl radical intermediate leading to isomerization.[1]- Avoid the use of a β-keto sulfone for the ring closure. - Employ a trimethylsilylethyl (TMSE) ester followed by fluoride-mediated decarboxylation, which has been shown to prevent isomerization.[1][2]
Isomerization is observed even with alternative methods.The intermediate itself is prone to isomerization under certain conditions (e.g., light, heat).- Protect the reaction from light. - Run the reaction at the lowest possible temperature. - Minimize the reaction time.

Experimental Protocols

Protocol 1: Fluoride-Mediated Decarboxylation to Avoid Alkene Isomerization

This protocol describes a method to form the nine-membered ring while avoiding the (E)/(Z) isomerization of the C7/C8 double bond, as an alternative to radical desulfonylation.

  • Substrate: Intermediate containing a trimethylsilylethyl (TMSE) ester.

  • Reagent: A fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Solvent: A suitable aprotic solvent, like tetrahydrofuran (THF).

  • Procedure: a. Dissolve the TMSE-ester intermediate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C. c. Add a 1M solution of TBAF in THF dropwise to the stirred solution. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the product by flash column chromatography, preferably on neutral alumina or base-washed silica gel.

Protocol 2: Base-Mediated Rearrangement to this compound

This protocol details the final step in the synthesis of this compound from its precursor.

  • Substrate: 9-deacetoxy-14,15-deepoxyxeniculin.

  • Reagent: Potassium carbonate (K₂CO₃).

  • Solvent: Anhydrous methanol (MeOH).

  • Procedure: a. Dissolve 9-deacetoxy-14,15-deepoxyxeniculin in anhydrous methanol under an inert atmosphere. b. Add finely ground potassium carbonate to the solution. c. Stir the reaction mixture at room temperature. The reaction is typically fast.[4] d. Monitor the reaction by TLC until the starting material is consumed. e. Quench the reaction by adding water. f. Extract the product with an organic solvent (e.g., dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify this compound by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthetic Workflow for Key Steps cluster_troubleshooting Troubleshooting Points start Early Stage Intermediate (Dihydropyran Core) aldehyde Aldehyde Intermediate start->aldehyde Several Steps ts1 Decomposition (Acid-sensitive) start->ts1 tmse_ester TMSE Ester Intermediate aldehyde->tmse_ester Further Synthesis ts2 Decomposition (Silica-sensitive) aldehyde->ts2 precursor 9-deacetoxy-14,15- deepoxyxeniculin tmse_ester->precursor Fluoride-mediated Decarboxylation ts3 Isomerization (Radical Pathway) tmse_ester->ts3 Alternative to problematic step xeniafaraunol_a This compound precursor->xeniafaraunol_a Base-mediated Rearrangement

Caption: Key troubleshooting points in the synthetic workflow of this compound.

signaling_pathway cluster_isomerization Radical Isomerization Pathway of C7/C8 Alkene start β-keto sulfone intermediate radical_desulf Radical Desulfonylation start->radical_desulf alpha_keto α-keto radical (E) radical_desulf->alpha_keto cyclopropyl Cyclopropyl radical intermediate alpha_keto->cyclopropyl Facile 3-exo-trig cyclization product_e (E)-alkene product (Desired) alpha_keto->product_e Direct H-atom abstraction z_alkene α-keto radical (Z) (Thermodynamically more stable) cyclopropyl->z_alkene Cyclopropane opening product_z (Z)-alkene product (Isomer) z_alkene->product_z

Caption: Proposed mechanism for the (E)/(Z) isomerization via a cyclopropyl radical.

References

troubleshooting low yield in the methenylation of Xeniafaraunol A precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the low-yield methenylation of advanced precursors to Xeniafaraunol A, a complex marine natural product. The information is tailored for researchers, scientists, and professionals in drug development who may encounter similar challenges with sterically hindered ketones.

Troubleshooting Guides

The methenylation of the ketone precursor in the synthesis of this compound has been documented as a particularly challenging transformation. Standard olefination methods have proven to be ineffective, leading to low yields or no reaction. This guide addresses these specific issues and provides a detailed protocol for the successful approach.

Problem: Low or No Yield with Standard Methenylation Methods

Researchers have reported that several standard olefination reactions fail to produce the desired methylene product when applied to the complex and sterically hindered ketone precursor of this compound.[1][2]

Comparison of Methenylation Methods

MethodReagentsObserved OutcomePotential Reasons for Low Yield
Wittig Reaction CH₂PPh₃, n-BuLi, THFNo desired productSteric hindrance around the carbonyl group likely prevents the approach of the bulky Wittig reagent. The enolizable nature of the ketone may also lead to side reactions under basic conditions.
Petasis Olefination Cp₂TiMe₂, Toluene, ΔNo desired productWhile often effective for hindered ketones, the specific substrate may be unreactive under standard Petasis conditions. Higher temperatures may lead to decomposition.
Takai-Lombardo Olefination Zn, CH₂I₂, PbCl₂, TiCl₄Low YieldInitial attempts with standard Takai-Lombardo conditions resulted in low yields, suggesting that the reaction is highly sensitive to the specific reagents and conditions.
Successful Method: Zr-based Takai-Lombardo Olefination Zn, CH₂I₂, PbCl₂, ZrCl₄ Successful Methylenation The use of Zirconium(IV) chloride instead of Titanium(IV) chloride proved to be crucial for the success of the reaction, highlighting the importance of the Lewis acid in this transformation.

Troubleshooting Flowchart

Troubleshooting_Methenylation start Low yield in methenylation of This compound precursor check_method Which methenylation method was used? start->check_method wittig_petasis Wittig or Petasis Reaction? check_method->wittig_petasis Standard Olefination takai_lombardo Takai-Lombardo Reaction? check_method->takai_lombardo Titanium-based wittig_petasis_outcome Expect low to no yield due to steric hindrance and potential enolization side reactions. wittig_petasis->wittig_petasis_outcome takai_lombardo_reagent Which Lewis Acid was used? takai_lombardo->takai_lombardo_reagent recommendation Recommended Method: Zr-based Takai-Lombardo Olefination wittig_petasis_outcome->recommendation ti_based TiCl₄ takai_lombardo_reagent->ti_based zr_based ZrCl₄ takai_lombardo_reagent->zr_based ti_outcome Low yield observed. Consider switching Lewis Acid. ti_based->ti_outcome zr_outcome Successful methenylation reported. Follow the detailed protocol. zr_based->zr_outcome ti_outcome->recommendation recommendation->zr_outcome

Caption: Troubleshooting workflow for low yield in the methenylation of this compound precursors.

Experimental Protocols

Successful Zr-based Takai-Lombardo Olefination Protocol

This protocol is adapted from the successful synthesis of a this compound precursor.[1][2]

Materials:

  • Ketone precursor

  • Zinc dust (Zn)

  • Diiodomethane (CH₂I₂)

  • Lead(II) chloride (PbCl₂)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Apparatus: All glassware should be flame-dried under vacuum and the reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation:

    • In a round-bottom flask, suspend zinc dust (10 eq.) and lead(II) chloride (0.1 eq.) in anhydrous THF.

    • Sonicate the suspension for 10 minutes.

    • Add diiodomethane (4 eq.) to the suspension and stir for 30 minutes at room temperature.

    • In a separate flask, dissolve the ketone precursor (1 eq.) in anhydrous CH₂Cl₂.

    • Add Zirconium(IV) chloride (2 eq.) to the ketone solution and stir for 10 minutes at room temperature.

  • Reaction:

    • Cool the zinc/diiodomethane suspension to 0 °C.

    • Slowly add the ketone/ZrCl₄ solution to the suspension via cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired methylene product.

Frequently Asked Questions (FAQs)

Q1: Why do standard Wittig and Petasis reactions fail for this substrate?

A1: The ketone precursor to this compound is a complex, polycyclic molecule with significant steric hindrance around the carbonyl group.

  • Wittig Reaction: The bulky triphenylphosphine oxide byproduct and the formation of a sterically demanding oxaphosphetane intermediate likely lead to a high activation energy barrier, thus preventing the reaction from proceeding.[1][2] Additionally, the basic conditions required for the Wittig reaction can promote unwanted side reactions such as enolization.

  • Petasis Reaction: While the Petasis reagent is known to be effective for some sterically hindered ketones, its reactivity is substrate-dependent. In this case, the steric environment of the ketone likely prevents the formation of the key oxatitanacyclobutane intermediate.

  • Lewis Acidity: ZrCl₄ may have a more optimal Lewis acidity for this specific substrate.

  • Coordination Geometry: The coordination of ZrCl₄ to the carbonyl oxygen and other nearby functional groups may create a more favorable conformation for the subsequent nucleophilic attack.

Proposed Role of ZrCl₄

Lewis_Acid_Role Ketone Sterically Hindered Ketone Precursor Activated_Complex Activated Carbonyl-ZrCl₄ Complex Ketone->Activated_Complex Coordination ZrCl4 ZrCl₄ (Lewis Acid) ZrCl4->Activated_Complex Product Methenylated Product Activated_Complex->Product Olefination Organozinc Organozinc Reagent Organozinc->Activated_Complex Nucleophilic Attack

References

optimizing reaction conditions for Xeniafaraunol A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the reaction conditions for the synthesis of Xeniafaraunol A.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: The most recently reported and high-yielding method to synthesize (-)-Xeniafaraunol A involves a base-mediated dihydropyran-cyclohexene rearrangement of (+)-9-deacetoxy-14,15-deepoxyxeniculin.[1][2][3] This rearrangement is a one-step process that can be achieved in high yield.[2]

Q2: What are the main challenges in the total synthesis of the precursor for this compound?

A2: The primary challenges in synthesizing the precursor to this compound lie in the construction of the strained nine-membered carbocyclic core and the characteristic trans-fused oxabicyclo[7.4.0]tridecane ring system.[1][4] Specific difficulties reported include controlling stereochemistry, potential (E)/(Z)-isomerization of alkenes during certain reactions, and challenging ketone methenylation steps.[1]

Q3: What reaction is used to form the nine-membered ring in the synthesis of the this compound precursor?

A3: A powerful intramolecular alkylation reaction is employed to forge the nine-membered carbocycle.[1][5]

Troubleshooting Guides

Problem 1: Low yield or failure of the final rearrangement to this compound.
Possible Cause Suggested Solution
Incomplete reactionEnsure the complete consumption of the starting material, 9-deacetoxy-14,15-deepoxyxeniculin, by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Inappropriate baseThe original literature reports the use of potassium carbonate (K₂CO₃) for a similar cyclization step, which suggests it is a suitable base for related transformations.[1][5] Consider screening other non-nucleophilic bases if the reaction is not proceeding as expected.
Solvent effectsThe choice of solvent can be critical. Acetonitrile (MeCN) has been used successfully for a related cyclization.[1][5] Ensure the solvent is dry and of high purity.
Degradation of starting material or productBoth the starting material and the product contain sensitive functional groups. The dihydropyran core contains an acid-labile enol acetal.[1] Ensure all reagents and solvents are free from acidic impurities.
Problem 2: (E)/(Z)-Isomerization of the C7/C8-alkene during radical desulfonylation.
Possible Cause Suggested Solution
Radical reaction pathwayThe radical intermediate formed during desulfonylation can lead to isomerization.[1]
Alternative synthetic routeTo avoid this isomerization, a trimethylsilylethyl ester can be used, allowing for a fluoride-mediated decarboxylation that proceeds without detectable isomerization.[1][2]
Problem 3: Competing 1,2-addition during the conjugate addition step.
Possible Cause Suggested Solution
Reactivity of the enolateThe enolate may be too reactive, leading to direct addition to the carbonyl group instead of conjugate addition.
Use of a cosolventThe addition of hexamethyl phosphoramide (HMPA) as a cosolvent has been shown to be crucial in suppressing the competing 1,2-addition.[1][5]
Temperature controlPerform the addition at low temperatures (-78 °C) and allow the reaction to warm slowly to -35 °C to favor the desired conjugate addition.[1]

Data Presentation

Table 1: Key Reaction Yields in the Synthesis Pathway

Reaction Step Product Yield Reference
Conjugate addition/trappingKetone intermediate51%[1]
Deprotection and enolate additionAlcohol intermediate67% (over two steps)[1]
Intramolecular cyclizationOxabicyclo[7.4.0]tridecane system84%[5]
Fluoride-mediated decarboxylationKetone intermediate45% (over two steps)[1]
Base-mediated rearrangement(-)-Xeniafaraunol AHigh-yielding[2]

Experimental Protocols

1. Intramolecular Cyclization to form the 9-membered Ring:

The cyclization precursor is exposed to potassium carbonate (K₂CO₃) in acetonitrile (MeCN).[1][5] The reaction proceeds smoothly to close the 9-membered ring, yielding the oxabicyclo[7.4.0]tridecane system.[1]

2. Fluoride-Mediated Decarboxylation:

The crude product from the cyclization is subjected to fluoride-mediated decarboxylation using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[1][5] This method was found to be the most efficient for this transformation.[1]

3. Base-Mediated Rearrangement to (-)-Xeniafaraunol A:

(+)-9-deacetoxy-14,15-deepoxyxeniculin is treated with a suitable base to induce a rapid rearrangement to (-)-Xeniafaraunol A.[1] A plausible mechanism involves deacetylation/elimination, followed by γ-deprotonation and a vinylogous aldol reaction.[1]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_step Final Rearrangement start Starting Materials conjugate_addition Diastereoselective Conjugate Addition start->conjugate_addition intramolecular_alkylation Intramolecular Alkylation (9-membered ring formation) conjugate_addition->intramolecular_alkylation side_chain Side Chain Introduction intramolecular_alkylation->side_chain precursor (+)-9-Deacetoxy-14,15- deepoxyxeniculin side_chain->precursor rearrangement Base-Mediated Dihydropyran-Cyclohexene Rearrangement precursor->rearrangement product (-)-Xeniafaraunol A rearrangement->product

Caption: Synthetic workflow for this compound.

rearrangement_mechanism A Starting Material (+)-9-deacetoxy-14,15-deepoxyxeniculin B Dialdehyde Intermediate (via deacetylation/elimination) A->B Base C Trienol Intermediate (via γ-deprotonation) B->C Base D (-)-Xeniafaraunol A (via vinylogous aldol reaction) C->D

Caption: Plausible mechanism for the final rearrangement step.

References

Technical Support Center: NMR Characterization of Xeniafaraunol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap during the characterization of the xenicane diterpenoid, Xeniafaraunol A, and related complex natural products.

Frequently Asked Questions (FAQs)

Q1: I am observing significant signal overlap in the aliphatic region (1.0-2.5 ppm) of the 1H NMR spectrum of my this compound sample. How can I resolve these signals?

A1: Signal overlap in the aliphatic region is common for complex molecules like diterpenoids due to the presence of numerous methylene and methine protons with similar chemical environments. To resolve these signals, a combination of 2D NMR experiments is recommended. Start with a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks. For more severe overlap, a TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems, even if some protons within that system are overlapped. Additionally, a high-resolution HSQC (Heteronuclear Single Quantum Coherence) spectrum will disperse the proton signals based on the chemical shifts of their attached carbons, often resolving otherwise overlapped proton signals.[1][2][3]

Q2: The signals for some of my quaternary carbons and carbonyls are weak in the 13C NMR spectrum. How can I confidently assign them, especially if there are neighboring proton signals that are also overlapped?

A2: Weak signals for quaternary carbons and carbonyls are expected due to their long relaxation times. To overcome this and resolve ambiguities from proton overlap, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial. HMBC reveals correlations between carbons and protons that are two or three bonds away. By observing correlations from well-resolved proton signals to your weak quaternary or carbonyl carbons, you can confidently assign their chemical shifts. For instance, methyl protons often provide clear HMBC correlations to adjacent quaternary carbons.

Q3: How can I differentiate between diastereomers if their NMR signals are very similar and exhibit significant overlap?

A3: Differentiating diastereomers with highly similar NMR spectra can be challenging. High-field NMR spectrometers (e.g., 800 MHz or higher) can improve signal dispersion. Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be invaluable. These experiments detect through-space correlations between protons that are close to each other, providing information about the relative stereochemistry. Subtle differences in NOE/ROE patterns between diastereomers can be diagnostic. In some cases, derivatization of the molecule can also help to resolve signal overlap and accentuate stereochemical differences in the NMR spectrum.

Q4: I have a limited amount of my this compound sample. What are the most efficient NMR experiments to run to maximize structural information while minimizing experiment time?

A4: With a limited sample, prioritizing sensitivity is key. A standard suite of experiments would include a high-sensitivity 1H NMR, followed by a 2D HSQC experiment, which is more sensitive than a 1D 13C experiment for observing protonated carbons. An HMBC experiment should follow to identify quaternary carbons and piece together the carbon skeleton. While a 1D 13C experiment might require a very long acquisition time for a small sample, the information for protonated carbons can be obtained more efficiently from the HSQC. For stereochemical analysis, a NOESY or ROESY experiment would be the final essential experiment. Modern NMR spectrometers with cryoprobes can significantly reduce experiment times for mass-limited samples.[4]

Troubleshooting Guides & Experimental Protocols

Guide 1: Resolving Overlapping Proton Signals

Issue: Poorly resolved multiplets in the 1H NMR spectrum, making it difficult to determine coupling constants and assign specific protons.

Solution: Employ 2D NMR techniques to add a second dimension of information, thereby increasing spectral dispersion.

Table 1: Comparison of NMR Techniques for Resolving Proton Signal Overlap

Technique Information Provided Resolution Power Typical Experiment Time (on 600 MHz with Cryoprobe)
COSY 1H-1H scalar couplings (2-3 bonds)Moderate15-30 minutes
TOCSY 1H-1H scalar couplings within a spin systemHigh30-60 minutes
HSQC 1H-13C one-bond correlationsVery High20-40 minutes
HSQC-TOCSY Combines HSQC and TOCSY for enhanced resolutionExcellent2-4 hours
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) at an appropriate concentration (0.5-5 mg in 0.5 mL).

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters (Example for a Bruker Avance Spectrometer):

    • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity-edited HSQC, which distinguishes CH/CH₃ from CH₂ signals).

    • Spectral Width (F2 - ¹H dimension): 12-16 ppm.

    • Spectral Width (F1 - ¹³C dimension): 0-160 ppm (or adjusted to the relevant chemical shift range).

    • Number of Scans (NS): 4-16 (depending on sample concentration).

    • Number of Increments (in F1): 256-512.

    • Set the one-bond coupling constant (CNST2) to an average value for C-H bonds (e.g., 145 Hz).

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak.

Visualizations

Experimental Workflow for Resolving Signal Overlap

experimental_workflow Workflow for Resolving NMR Signal Overlap A 1. Acquire 1H NMR B 2. Observe Signal Overlap A->B C 3. Run 2D COSY/TOCSY B->C D 4. Run 2D HSQC B->D E 5. Analyze Correlations - Identify Spin Systems - Disperse Proton Signals C->E D->E F 6. Run 2D HMBC E->F G 7. Assign Quaternary Carbons & Connect Fragments F->G H 8. Run 2D NOESY/ROESY G->H I 9. Determine Relative Stereochemistry H->I J 10. Complete Structure Elucidation I->J

Caption: A logical workflow for structure elucidation when encountering NMR signal overlap.

Relationship Between Key 2D NMR Experiments

nmr_relationships Interconnectivity of Information from 2D NMR Experiments cluster_cosy_tocsy Through-Bond (Scalar Coupling) cluster_hsqc_hmbc Through-Bond (Scalar Coupling) cluster_noesy Through-Space (Dipolar Coupling) H1 1H Nuclei COSY COSY (2-3 bonds) H1->COSY TOCSY TOCSY (Spin System) H1->TOCSY HSQC HSQC (1 bond) H1->HSQC HMBC HMBC (2-3 bonds) H1->HMBC NOESY NOESY/ROESY (< 5 Å) H1->NOESY C13 13C Nuclei C13->HSQC C13->HMBC

Caption: Relationships between different NMR experiments and the information they provide.

References

Enhancing the Purity of Synthetic Xeniafaraunol A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the purity of synthetic Xeniafaraunol A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound.

Problem 1: Low yield or decomposition of the final compound during purification.

Possible Cause: this compound and its precursors can be sensitive to certain conditions. For instance, the related compound Waixenicin A has shown significant decomposition in deuterated dichloromethane (CD₂Cl₂) within an hour, while it remains stable in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) for at least 72 hours.[1][2] Additionally, a key aldehyde intermediate in the synthetic route is unstable and prone to decomposition upon purification using flash column chromatography on silica gel.[2]

Solution:

  • Solvent Selection: Avoid chlorinated solvents like dichloromethane for storing or handling the purified compound for extended periods. Chloroform or benzene are more suitable choices for ensuring stability.

  • Purification of Intermediates: For the unstable aldehyde intermediate, it is recommended to proceed to the next synthetic step without purification by flash column chromatography. If purification is absolutely necessary, consider alternative methods such as preparative Thin Layer Chromatography (TLC) with minimal exposure time to the stationary phase.

  • Gentle Purification Techniques: Employ purification methods that minimize exposure to harsh conditions. Flash column chromatography should be performed rapidly with fresh, high-quality silica gel. Consider using alternative stationary phases like alumina or employing preparative High-Performance Liquid Chromatography (HPLC) with appropriate solvent systems.

Problem 2: Presence of persistent impurities in the final product.

Possible Causes: Impurities can arise from various stages of the multi-step synthesis of this compound. These can include unreacted starting materials, byproducts from side reactions, or residual reagents.

Potential Impurities and Their Sources:

Potential ImpuritySource Reaction/Step
1,2-addition productsConjugate addition to the initial enone
Diastereomers or incorrect ring-sized productsIntramolecular alkylation for nine-membered ring formation
Z-isomer of the double bondHorner-Wadsworth-Emmons reaction
Triphenylphosphine oxideAppel reaction
Unreacted starting materials and reagentsFrom all reaction steps
Over-reduced or rearranged furan derivativesStarting material (furfuryl alcohol) related side reactions
Residual co-oxidant (NMO) and catalystLey-Griffith oxidation

Solutions:

  • Reaction Optimization: Carefully optimize each reaction step to maximize the formation of the desired product and minimize side reactions. This includes controlling reaction temperature, time, and stoichiometry of reagents.

  • Work-up Procedures: Implement thorough aqueous work-ups to remove water-soluble byproducts, such as the phosphate byproduct from the Horner-Wadsworth-Emmons reaction.

  • Chromatographic Separation: Employ high-resolution chromatographic techniques to separate the desired product from closely related impurities. Gradient elution in flash column chromatography or preparative HPLC can be effective. For stubborn impurities, preparative TLC can offer a high degree of separation for small quantities.[3][4][5][6][7][8]

  • Crystallization: If this compound is a solid, crystallization can be a highly effective final purification step to remove amorphous impurities. Experiment with different solvent systems, such as hexane/dichloromethane, hexane/chloroform, or methanol/hexane, to find optimal conditions for crystal formation.[8][9]

Problem 3: Difficulty in achieving high purity (>98%) for biological assays.

Possible Cause: The nonpolar nature of this compound and the potential for co-elution of structurally similar impurities can make achieving high purity challenging with a single purification method.

Solution:

  • Multi-step Purification Strategy: A combination of purification techniques is often necessary to achieve high purity. A typical sequence could be:

    • Initial purification by flash column chromatography to remove major impurities.

    • Further purification by preparative HPLC for fine separation of closely related compounds.

    • Final polishing by crystallization to obtain a highly crystalline and pure solid.

  • Purity Analysis: Utilize high-sensitivity analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to accurately assess the purity of the final compound.[2][10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products to look out for during the synthesis of this compound?

A1: Based on the known synthetic route, the most probable side products include:

  • 1,2-addition products from the initial conjugate addition reaction.[14][15]

  • Diastereomers or byproducts from incomplete cyclization during the formation of the nine-membered ring.[11][16][17][18][19]

  • The Z-isomer of the double bond formed during the Horner-Wadsworth-Emmons reaction.[1][5][9][20][21]

  • Triphenylphosphine oxide , a common byproduct of the Appel reaction.[10][12][13][22][23][24]

  • Byproducts from side reactions of the furfuryl alcohol starting material, such as over-reduction or rearrangement products .[17][18][19][25][26]

Q2: Are there any specific recommendations for the flash column chromatography of this compound?

A2: Given the potential instability of intermediates on silica gel, it is advisable to:

  • Use a high-quality silica gel with a neutral pH.

  • Perform the chromatography as quickly as possible to minimize contact time.

  • Use a carefully optimized solvent system to achieve good separation. A gradient of ethyl acetate in hexane is a common starting point for separating terpenoids.

  • Consider using a different stationary phase, such as alumina, if decomposition is observed on silica.

Q3: Can preparative HPLC be used for the final purification of this compound?

A3: Yes, preparative HPLC is an excellent technique for obtaining high-purity this compound, especially for removing closely eluting impurities.[23][24][27][28][29] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common choice for separating nonpolar diterpenoids.[8][25]

Q4: What is the best way to remove the triphenylphosphine oxide byproduct from the Appel reaction?

A4: Triphenylphosphine oxide can often be removed by:

  • Crystallization: It is often less soluble than the desired product in nonpolar solvents, allowing for its removal by filtration after crystallizing the product.

  • Chromatography: It can be separated by flash column chromatography, although it can sometimes co-elute with products of similar polarity.

  • Extraction: In some cases, it can be removed by extraction with a suitable solvent.

Experimental Protocols

General Protocol for Flash Column Chromatography of a Nonpolar Diterpenoid

  • Column Packing: Select a column of appropriate size for the amount of sample. Pack the column with silica gel (or alumina) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure. Analyze the purity of the isolated compound by HPLC and NMR.

General Protocol for Preparative TLC

  • Plate Preparation: Use a large (e.g., 20x20 cm) TLC plate with a thick layer of silica gel.

  • Sample Application: Dissolve the sample in a minimal amount of a volatile solvent and apply it as a thin line at the origin of the plate.

  • Development: Develop the plate in a chamber saturated with the appropriate solvent system.

  • Visualization: Visualize the separated bands under UV light (if applicable) or by staining a small portion of the plate.

  • Extraction: Scrape the silica band corresponding to the desired product from the plate.

  • Isolation: Extract the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol), filter to remove the silica, and evaporate the solvent.

General Protocol for Crystallization of a Nonpolar Compound

  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Common choices for nonpolar compounds include hexane, ethyl acetate, dichloromethane, and mixtures thereof.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for Diterpenoids

TechniquePurity Achieved (Typical)Yield (Typical)ThroughputCostKey AdvantagesKey Disadvantages
Flash Column Chromatography85-98%GoodHighLowGood for initial large-scale purification.May not resolve very similar compounds; potential for sample decomposition.
Preparative HPLC>99%Moderate to GoodLow to MediumHighExcellent resolution for difficult separations.Expensive; lower sample capacity compared to flash chromatography.
Preparative TLC>98%Low to ModerateLowLowGood for small-scale, difficult separations.Labor-intensive; limited sample capacity.
Crystallization>99%VariableVariableLowCan provide very high purity for crystalline solids; scalable.Not applicable to oils or amorphous solids; yield can be low.

Visualizations

Purification_Workflow Crude_Product Crude Synthetic This compound Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Purity_Check_1 Purity Check (TLC/HPLC/NMR) Flash_Chromatography->Purity_Check_1 Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC <98% pure Crystallization Crystallization Purity_Check_1->Crystallization >95% pure & solid Pure_Product Pure this compound (>98%) Purity_Check_1->Pure_Product >98% pure Purity_Check_2 Final Purity Check (HPLC/NMR) Prep_HPLC->Purity_Check_2 Crystallization->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting_Decomposition cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Decomposition Decomposition during Silica Gel Chromatography Acid_Sensitivity Acidic nature of silica gel Decomposition->Acid_Sensitivity Prolonged_Contact Long exposure time on column Decomposition->Prolonged_Contact Bypass_Purification Bypass purification of unstable intermediates Decomposition->Bypass_Purification Use_Alumina Use alternative stationary phase (e.g., Alumina) Acid_Sensitivity->Use_Alumina Fast_Chromatography Perform rapid flash chromatography Prolonged_Contact->Fast_Chromatography Prep_TLC Use Preparative TLC (shorter exposure) Prolonged_Contact->Prep_TLC

Caption: Troubleshooting guide for decomposition during silica gel chromatography.

References

Technical Support Center: Degradation of Xeniafaraunol A in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Xeniafaraunol A in solution.

Frequently Asked Questions (FAQs)

Q1: What are the known instability points of the this compound structure?

A1: The chemical structure of this compound contains several moieties susceptible to degradation. Key instability points include the dihydropyran core, which houses an acid-labile enol acetal, and the presence of base-labile allylic acetates. These features suggest that this compound is likely sensitive to both acidic and basic pH conditions.[1][2]

Q2: Are there any known degradation pathways for this compound?

A2: While specific degradation pathways for this compound in various solutions are not extensively documented in the literature, its synthesis involves a base-mediated rearrangement of 9-deacetoxy-14,15-deepoxyxeniculin.[1][2][3] This suggests a potential degradation pathway under basic conditions that could involve a retro-vinylogous aldol reaction, which is the reverse of its formation. Under acidic conditions, the enol acetal is a likely point of hydrolysis.

Q3: What solvents are recommended for storing and handling this compound?

A3: Based on stability studies of the structurally related compound Waixenicin A, which showed significant decomposition in deuterated dichloromethane (CD2Cl2) within an hour, it is advisable to avoid chlorinated solvents.[1][2] Waixenicin A was found to be stable in deuterated chloroform (CDCl3) or deuterated benzene (C6D6) for at least 72 hours.[1][2] Therefore, less reactive and non-protic solvents are recommended for short-term storage and handling during experiments. For long-term storage, it is best to keep the compound in a solid, dry state at low temperatures.

Q4: What are the standard stress conditions for forced degradation studies of a natural product like this compound?

A4: Forced degradation studies are crucial to understanding the stability of a compound.[4][5][6] Recommended stress factors include:

  • pH: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[7]

  • Temperature: Elevated temperatures (e.g., 40-80°C) to assess thermolytic degradation.[4][8]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H2O2).[4]

  • Photolysis: Exposure to UV and visible light to evaluate photostability.[4]

The extent of stress should be optimized to achieve a target degradation of 10-30%.[4]

Troubleshooting Guides

Issue 1: Rapid and Unexplained Degradation of this compound in Solution.

  • Possible Cause: The solvent system may be inappropriate. As noted, chlorinated solvents like dichloromethane can cause rapid decomposition.[1][2] The presence of acidic or basic impurities in the solvent can also accelerate degradation.

  • Troubleshooting Steps:

    • Immediately switch to a more inert solvent system, such as chloroform or benzene, for your experiments.

    • Ensure that the solvents used are of high purity and free from acidic or basic contaminants.

    • If an aqueous buffer is required, carefully control the pH and consider the buffer components' potential reactivity.

Issue 2: Inconsistent Results in Stability Studies.

  • Possible Cause: The experimental conditions may not be well-controlled. Factors like temperature, light exposure, and the concentration of the stressor can significantly impact degradation rates.[9]

  • Troubleshooting Steps:

    • Maintain a constant temperature throughout the experiment using a temperature-controlled chamber or water bath.

    • Protect the samples from light by using amber vials or covering the reaction vessels with aluminum foil, unless photostability is being intentionally studied.

    • Precisely control the concentration of any added reagents (e.g., acid, base, oxidizing agent).

    • Ensure consistent mixing of the solution.

Issue 3: Difficulty in Identifying Degradation Products.

  • Possible Cause: The degradation products may be present at low concentrations, or they may be structurally very similar to the parent compound or other degradants.

  • Troubleshooting Steps:

    • Use highly sensitive analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) for the detection and identification of degradation products.[10]

    • Employ high-resolution mass spectrometry to obtain accurate mass data for elemental composition determination.

    • If sufficient quantities of the degradation products can be isolated (e.g., via preparative HPLC), use NMR (Nuclear Magnetic Resonance) spectroscopy for detailed structural elucidation.[10]

    • Spike the sample with the original compound to confirm the retention time of the parent drug and distinguish it from the degradation products.[7]

Data Presentation

Table 1: Summary of Potential Stress Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterTypical Concentration/RangePotential Degradation Site/Pathway
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MHydrolysis of the enol acetal in the dihydropyran core.
Base Hydrolysis Sodium Hydroxide (NaOH)0.01 M - 0.1 MHydrolysis of allylic acetates; potential retro-vinylogous aldol reaction.
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Oxidation of double bonds and other susceptible functional groups.
Thermolysis Temperature40°C - 80°CGeneral decomposition, potential rearrangements.
Photolysis UV/Visible LightICH Q1B guidelinesPhotochemical reactions, isomerization, or degradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Incubate the stock solution at a controlled temperature (e.g., 60°C).

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS), to separate and identify the degradation products.[7][10]

Mandatory Visualization

degradation_pathway Xeniafaraunol_A This compound Acid_Degradation Acid-Catalyzed Hydrolysis Xeniafaraunol_A->Acid_Degradation Base_Degradation Base-Mediated Degradation Xeniafaraunol_A->Base_Degradation Oxidative_Degradation Oxidative Degradation Xeniafaraunol_A->Oxidative_Degradation Hydrolyzed_Product Hydrolyzed Product (Enol Acetal Cleavage) Acid_Degradation->Hydrolyzed_Product Retro_Aldol_Product Retro-Vinylogous Aldol Product Base_Degradation->Retro_Aldol_Product Oxidized_Products Oxidized Products Oxidative_Degradation->Oxidized_Products

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow start Start: this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Time-Point Sampling stress->sampling quench Quench Reaction (if applicable) sampling->quench analysis LC-MS Analysis quench->analysis data Data Analysis: - Identify Degradants - Determine Kinetics analysis->data end End: Degradation Profile data->end

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to TRPM7 Inhibitors: Xeniafaraunol A vs. Waixenicin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Xeniafaraunol A and waixenicin A as inhibitors of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a critical regulator of cellular magnesium homeostasis and a promising therapeutic target.

While both this compound and waixenicin A are xenicane diterpenoids isolated from soft corals, a comprehensive review of available scientific literature reveals a significant disparity in the characterization of their efficacy as TRPM7 inhibitors. Waixenicin A has been extensively studied and established as a potent and selective TRPM7 inhibitor. In contrast, direct experimental data on the TRPM7 inhibitory activity of this compound is notably absent, with studies on a related analogue suggesting a lack of activity.

Performance as TRPM7 Inhibitors: A Tale of Two Xenicanes

Waixenicin A stands out as a well-documented inhibitor of the TRPM7 ion channel.[1] Its inhibitory action is potent and dependent on the intracellular concentration of magnesium ions (Mg²⁺).[2] This unique mechanism, where the presence of intracellular Mg²⁺ potentiates the inhibitory effect, makes waixenicin A a valuable tool for studying TRPM7 function.[2]

Conversely, the role of This compound as a TRPM7 inhibitor remains uninvestigated. A study focusing on the structure-activity relationship (SAR) of waixenicin A analogues tested a closely related compound, 20-acetoxyxeniafaraunol B, and found it to be inactive against TRPM7.[3][4] This finding suggests that the specific structural features of waixenicin A are crucial for its inhibitory activity, and even minor modifications, such as those present in the xeniafaraunol scaffold, may lead to a loss of function. The only reported biological activity for this compound is moderate cytotoxicity against the P388 murine leukemia cell line.[5]

Quantitative Analysis of TRPM7 Inhibition

The following table summarizes the available quantitative data for waixenicin A's inhibitory action on TRPM7. No comparable data is available for this compound.

InhibitorTargetIC₅₀ (in 0 µM intracellular [Mg²⁺])IC₅₀ (in 700 µM intracellular [Mg²⁺])Selectivity
Waixenicin A TRPM7~7 µM~16 nMDoes not inhibit TRPM6, TRPM2, TRPM4, or Ca²⁺ release-activated Ca²⁺ channels.[2]
This compound TRPM7Not ReportedNot ReportedNot Reported

Mechanism of Action: A Clear Picture for Waixenicin A

Waixenicin A exerts its inhibitory effect on TRPM7 through a cytosolic mechanism that is potentiated by intracellular free magnesium.[2] The binding of waixenicin A is thought to be irreversible, suggesting a covalent interaction with the channel.[3][4] The exact binding site is still under investigation, but it is clear that the kinase domain of TRPM7 plays a role in modulating the compound's potency.[2]

The mechanism of action for this compound concerning TRPM7 is unknown due to the lack of studies.

Experimental Methodologies

The characterization of waixenicin A as a TRPM7 inhibitor has been achieved through a combination of sophisticated experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is the gold standard for studying ion channel function. It allows for the direct measurement of the ionic currents flowing through the TRPM7 channel in response to voltage changes and the application of inhibitors.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably overexpressing murine TRPM7 are commonly used.

  • Recording Configuration: The whole-cell configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

  • Solutions: The intracellular (pipette) solution contains a specific concentration of free Mg²⁺ to study its effect on inhibitor potency. The extracellular (bath) solution contains the ions that will permeate the channel.

  • Data Acquisition: Currents are recorded in response to voltage ramps or steps, and the effect of waixenicin A is quantified by measuring the reduction in current amplitude.

Cell Viability and Proliferation Assays

These assays are used to assess the downstream cellular effects of TRPM7 inhibition.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if the inhibitor causes cell cycle arrest.

Signaling Pathways and Experimental Workflows

The inhibition of TRPM7 by waixenicin A has significant implications for cellular signaling pathways that regulate cell proliferation and survival.

TRPM7_Signaling cluster_membrane Plasma Membrane cluster_inhibitor Inhibitor cluster_cytosol Cytosol TRPM7 TRPM7 Channel Mg_ion Mg²⁺ Influx TRPM7->Mg_ion Mediates Waixenicin_A Waixenicin A Waixenicin_A->TRPM7 Inhibits Cell_Proliferation Cell Proliferation Mg_ion->Cell_Proliferation Regulates

Caption: Waixenicin A inhibits the TRPM7 channel, blocking Mg²⁺ influx and regulating cell proliferation.

The general workflow for identifying and characterizing TRPM7 inhibitors from natural sources is a multi-step process.

Experimental_Workflow Screening Natural Product Library Screening Hit_ID Hit Identification & Isolation Screening->Hit_ID Electrophysiology Electrophysiological Validation (Patch-Clamp) Hit_ID->Electrophysiology SAR Structure-Activity Relationship Studies Hit_ID->SAR Cell_Assays Cell-Based Assays (Viability, Proliferation) Electrophysiology->Cell_Assays

Caption: A typical workflow for the discovery and characterization of novel TRPM7 inhibitors.

Conclusion

Waixenicin A is a well-established, potent, and selective inhibitor of the TRPM7 channel, making it an invaluable research tool and a potential lead compound for the development of therapeutics targeting TRPM7-related pathologies. Its unique Mg²⁺-dependent mechanism of action provides a nuanced approach to modulating TRPM7 activity.

In stark contrast, the TRPM7 inhibitory properties of this compound remain undefined. The lack of direct experimental evidence, coupled with the inactivity of a closely related analogue, suggests that this compound is unlikely to be a potent TRPM7 inhibitor. Future research is required to definitively determine the pharmacological profile of this compound and its potential, if any, as a modulator of TRPM7 or other cellular targets. For researchers seeking a reliable and well-characterized TRPM7 inhibitor, waixenicin A is the clear and evidence-based choice.

References

A Comparative Analysis of the Cytotoxic Effects of Xeniafaraunol A and Other Xenia Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of Xeniafaraunol A with other diterpenoids isolated from the soft coral genus Xenia. The information presented is curated from peer-reviewed studies and is intended to serve as a valuable resource for researchers in oncology, natural product chemistry, and drug discovery.

Introduction to Xenia Diterpenoids

Soft corals of the genus Xenia are prolific producers of a diverse array of diterpenoids, broadly classified as xenicanes. These compounds, characterized by a unique nine-membered ring system, have garnered significant attention for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. Among these, this compound has emerged as a compound of interest due to its distinct chemical structure and mechanism of action. This guide will delve into a comparative analysis of the cytotoxicity of this compound and other notable Xenia diterpenoids, supported by experimental data and methodologies.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and a selection of other Xenia diterpenoids against various cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) to facilitate a direct comparison of potency.

CompoundCell LineIC50 (µM)Source
This compound P388 (murine leukemia)3.9[1][2]
Florxenilide AWiDr (human colon cancer)4.5[3]
Florxenilide BWiDr (human colon cancer)3.7[3]
Umbellacin BP-388 (murine leukemia)~3.5 (1.6 µg/mL)[4]
Umbellacin DP-388 (murine leukemia)~9.2 (4.2 µg/mL)[4]
Umbellacin EP-388 (murine leukemia)~8.4 (3.8 µg/mL)[4]
Umbellacin FP-388 (murine leukemia)~8.2 (3.7 µg/mL)[4]
Umbellacin HP-388 (murine leukemia)~7.5 (3.4 µg/mL)[4]
Umbellacin IP-388 (murine leukemia)~7.9 (3.6 µg/mL)[4]
Xeniolide LHepG2 (human liver cancer)- (36.8 µg/mL)[5]
PC-3 (human prostate cancer)- (24.9 µg/mL)[5]
HT-29 (human colon cancer)- (13.9 µg/mL)[5]
Xeniolide MHepG2 (human liver cancer)- (14.7 µg/mL)[5]
PC-3 (human prostate cancer)- (10.9 µg/mL)[5]
HT-29 (human colon cancer)- (4.7 µg/mL)[5]
Asterolaurin AHepG2 (human liver cancer)8.9[6]
Asterolaurin OMCF-7 (human breast cancer)14.7[7]
13-epi-9-deacetoxyxenicinP388D1 (mouse lymphoma)2.17[7]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. These colorimetric assays are standard methods for assessing cell viability and the cytotoxic potential of chemical compounds.

MTT Assay Protocol

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Xenia diterpenoids) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Xenia diterpenoids. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) should be included.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Xenia Diterpenoids B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I

Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action: Inhibition of TRPM7

Recent studies have elucidated that the cytotoxic effects of this compound and several other xenicane diterpenoids, such as waixenicin A, are mediated through the inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[8][9][10][11] TRPM7 is a ubiquitously expressed ion channel that plays a crucial role in cellular magnesium homeostasis and is implicated in cell proliferation, adhesion, and migration. The dysregulation of TRPM7 has been linked to the progression of various cancers.

The proposed mechanism involves the covalent binding of the xenicane diterpenoid to the TRPM7 channel, leading to its irreversible inhibition.[9][10] This blockade of ion flow, particularly of Mg2+ and Ca2+, disrupts essential cellular processes and ultimately triggers apoptotic cell death.

TRPM7_Inhibition_Pathway cluster_membrane Cell Membrane TRPM7 TRPM7 Ion Channel Ions_in Mg2+/Ca2+ Influx TRPM7->Ions_in Allows Inhibition Irreversible Inhibition Disruption Disruption of Ion Homeostasis Ions_in->Disruption Leads to Xenia Xenia Diterpenoid (e.g., this compound) Xenia->TRPM7 Binds to Apoptosis Apoptosis Disruption->Apoptosis Induces

Signaling pathway of Xenia diterpenoid-induced cytotoxicity.

Conclusion

This compound and other Xenia diterpenoids represent a promising class of natural products with significant cytotoxic activity against a range of cancer cell lines. Their unique mechanism of action, involving the inhibition of the TRPM7 ion channel, offers a novel therapeutic avenue for cancer treatment. The data compiled in this guide highlights the comparable, and in some cases superior, potency of various Xenia diterpenoids, underscoring the importance of continued research into this fascinating family of marine natural products. Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic efficacy and drug-like properties of these compounds for potential clinical development.

References

A Comparative Analysis of Xeniafaraunol A and Standard Chemotherapeutic Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the continuous quest for novel and more effective cancer therapies, natural products derived from marine organisms have emerged as a promising frontier. This guide provides a detailed comparison of the efficacy of Xeniafaraunol A, a marine-derived diterpenoid, with established standard-of-care chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available preclinical data.

Introduction to this compound

This compound is a natural compound classified as a xenicane diterpenoid, originally isolated from the soft coral Xenia faraunensis. Diterpenoids from the Xenia genus have garnered significant interest within the scientific community due to their demonstrated cytotoxic activities against various cancer cell lines. Preclinical studies have shown that this compound exhibits cytotoxic effects against the P388 murine leukemia cell line, indicating its potential as an anticancer agent.

Efficacy and Cytotoxicity: A Comparative Overview

Direct head-to-head comparative studies of this compound against standard chemotherapeutic agents on the same cancer cell lines are limited in publicly available literature. However, an indirect comparison can be drawn from existing data. This compound has a reported half-maximal inhibitory concentration (IC50) of 3.9 µM against the P388 murine leukemia cell line.

To provide a context for this potency, the following table summarizes the available IC50 values for this compound and three standard chemotherapeutic agents—doxorubicin, cisplatin, and vincristine—against various cancer cell lines. It is crucial to note that the IC50 values for the standard agents are not from direct comparative studies with this compound and are presented here for reference. The cytotoxicity of a compound can vary significantly between different cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound P388Murine Leukemia3.9
Doxorubicin K562Human Leukemia1.38
MCF-7Human Breast Cancer0.95
A549Human Lung Carcinoma>20
Cisplatin A2780SHuman Ovarian Cancer31.4
HeLaHuman Cervical Cancer77.4
SGC-7901Human Gastric Carcinoma14.9
Vincristine MCF-7Human Breast Cancer239.51
HCT-8Human Colon Adenocarcinoma0.97
A549Human Lung Carcinoma0.015

Disclaimer: The IC50 values for the standard chemotherapeutic agents were not obtained from studies directly comparing them with this compound. These values are provided for general reference and are sourced from various independent studies. Direct comparative studies are necessary for a conclusive assessment of relative efficacy.

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathway of this compound has not been fully elucidated, studies on related diterpenoids from the Xenia genus suggest a mechanism involving the induction of apoptosis, or programmed cell death. Research on diterpenes from Xenia elongata indicates that these compounds can trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular signals and is regulated by the Bcl-2 family of proteins. It is believed that these Xenia diterpenoids act upstream of the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

G cluster_0 cluster_1 Mitochondrial (Intrinsic) Apoptotic Pathway Xenia Diterpenoids Xenia Diterpenoids Bcl-2 Family Bcl-2 Family Xenia Diterpenoids->Bcl-2 Family Acts upstream Bax/Bak Activation Bax/Bak Activation Bcl-2 Family->Bax/Bak Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Proposed mechanism of apoptosis induction by Xenia diterpenoids.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and other chemotherapeutic agents is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a standard chemotherapeutic agent. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, under the same conditions.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Overnight\nIncubation Overnight Incubation Cell Seeding\n(96-well plate)->Overnight\nIncubation Compound\nTreatment Compound Treatment Overnight\nIncubation->Compound\nTreatment 48-72h\nIncubation 48-72h Incubation Compound\nTreatment->48-72h\nIncubation MTT Addition MTT Addition 48-72h\nIncubation->MTT Addition 2-4h\nIncubation 2-4h Incubation MTT Addition->2-4h\nIncubation Formazan\nSolubilization Formazan Solubilization 2-4h\nIncubation->Formazan\nSolubilization Absorbance\nMeasurement Absorbance Measurement Formazan\nSolubilization->Absorbance\nMeasurement IC50\nCalculation IC50 Calculation Absorbance\nMeasurement->IC50\nCalculation

General workflow of an MTT cytotoxicity assay.

Conclusion

This compound represents a promising marine-derived compound with demonstrated cytotoxic activity against the P388 murine leukemia cell line. While direct comparative data with standard chemotherapeutic agents is currently lacking, its potency falls within a range that warrants further investigation. The proposed mechanism of action through the induction of apoptosis further strengthens its potential as a lead compound for the development of new anticancer drugs. Future research should focus on head-to-head comparative studies on a broader range of cancer cell lines and in vivo models to fully elucidate the therapeutic potential of this compound.

No Direct Evidence Found for the Ion Channel Selectivity Profile of Xeniafaraunol A

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no direct experimental data was found detailing the selectivity profile of Xeniafaraunol A against a range of ion channels, including sodium, potassium, and calcium channels.

Current research primarily focuses on the total synthesis of this compound and its biosynthetic relationship with other marine-derived diterpenoids.[1][2][3][4] this compound is noted as a rearranged product of 9-deacetoxy-14,15-deepoxyxeniculin, a precursor in the synthesis of Waixenicin A.[1][2][3][4] While Waixenicin A has been identified as a potent and highly selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, this selectivity has not been experimentally extended to this compound.[1][3][4]

Existing literature mentions that this compound exhibits moderate cytotoxicity against P388 cells, a murine leukemia cell line, with an IC50 of 3.9 μM.[1][2] However, the specific molecular targets and mechanisms underlying this cytotoxicity, particularly in relation to ion channel activity, have not been elucidated.

Comparison with Structurally Related Compounds

The lack of direct data on this compound necessitates an examination of related compounds to infer potential, albeit speculative, activity. Waixenicin A, which shares a common biosynthetic origin, is a highly specific inhibitor of the TRPM7 channel, with an Mg2+-dependent IC50 value of 16 nM.[1][4] Notably, it shows no inhibitory activity against TRPM6, the closest homolog of TRPM7.[1][4] This high degree of selectivity for Waixenicin A suggests that subtle structural differences among the xenicane diterpenoids can lead to significant variations in their biological targets.

Future Research Directions

The absence of a defined ion channel selectivity profile for this compound highlights a significant gap in the pharmacological understanding of this natural product. Future research should prioritize screening this compound against a broad panel of ion channels to determine its activity and selectivity.

Experimental Workflow for Determining Ion Channel Selectivity:

The following diagram outlines a potential experimental workflow for characterizing the ion channel selectivity profile of this compound.

cluster_0 Initial Screening cluster_1 Hit Validation & Selectivity cluster_2 Mechanism of Action Compound Acquisition Compound Acquisition Primary Screen High-Throughput Screening (e.g., FLIPR, PatchXpress) Compound Acquisition->Primary Screen Dose-Response Concentration-response curves to determine IC50/EC50 Primary Screen->Dose-Response Active Compounds Ion Channel Panel Broad panel of ion channels (Na+, K+, Ca2+, TRP, etc.) Ion Channel Panel->Primary Screen Manual Patch Clamp Gold-standard electrophysiology for detailed characterization Dose-Response->Manual Patch Clamp Selectivity Profiling Testing against related ion channel subtypes Manual Patch Clamp->Selectivity Profiling State-Dependence Investigate voltage- and ligand-dependent effects Selectivity Profiling->State-Dependence Binding Site Mapping Mutagenesis and computational modeling State-Dependence->Binding Site Mapping cluster_0 Potential Upstream Regulation cluster_1 Ion Channel Modulation cluster_2 Downstream Cellular Effects PLC Phospholipase C PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPM7 TRPM7 Channel PIP2->TRPM7 Modulates Ca_Mg Ca2+/Mg2+ Influx TRPM7->Ca_Mg Kinase TRPM7 Kinase Domain Ca_Mg->Kinase Activates Proliferation Cell Proliferation Kinase->Proliferation Adhesion Cell Adhesion Kinase->Adhesion Migration Cell Migration Kinase->Migration Xeniafaraunol_A This compound (Hypothetical Target) Xeniafaraunol_A->TRPM7 ?

References

comparative analysis of Xeniafaraunol A and Xeniafaraunol B bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activities of Xeniafaraunol A and Xeniafaraunol B, two diterpenoid compounds isolated from the soft coral Xenia faraunensis, reveals their potential as cytotoxic agents. While both compounds have demonstrated activity against the P388 murine leukemia cell line, a complete comparative analysis is currently limited by the availability of public data.

This compound and Xeniafaraunol B are marine natural products characterized by a novel bicyclo[7.4.0]tridecane carbon skeleton.[1] Their discovery has prompted interest within the scientific community due to their cytotoxic properties.

Cytotoxicity Profile

Initial studies have confirmed that both this compound and Xeniafaraunol B are cytotoxic against P388 cells.[1] This cell line is a well-established model in cancer research for screening potential anti-tumor compounds.

Table 1: Comparative Cytotoxicity Data against P388 Murine Leukemia Cells

CompoundIC50 (µM)Data Source
This compound 3.9[2][3]
Xeniafaraunol B Data not available-

Chemical Structure

The detailed chemical structures of this compound and Xeniafaraunol B, crucial for a comprehensive structure-activity relationship (SAR) analysis, are not available in the public domain at this time. The original structural elucidation was performed using spectral methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. A general protocol for a cytotoxicity assay using a cancer cell line like P388 is outlined below.

General Cytotoxicity Assay Protocol (e.g., MTT or similar colorimetric assay)
  • Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: A stock solution of the test compound (this compound or B) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions.

  • Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the MTT into a colored formazan product.

  • Data Acquisition: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Due to the limited publicly available data on the specific mechanisms of action for this compound and B, a detailed signaling pathway diagram cannot be constructed at this time. However, a generalized workflow for the screening and evaluation of natural products for cytotoxic activity can be visualized.

experimental_workflow cluster_collection Sample Collection & Extraction cluster_isolation Compound Isolation cluster_identification Structural Elucidation cluster_bioassay Bioactivity Screening Collection Collection of Soft Coral (Xenia faraunensis) Extraction Solvent Extraction Collection->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Purification Purification of Compounds Chromatography->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Structure Structure Determination Spectroscopy->Structure Cytotoxicity Cytotoxicity Assay (P388 cells) Structure->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50

Figure 1. A generalized workflow for the discovery and initial bioactivity screening of marine natural products like this compound and B.

References

Validating the Mechanism of Action of Xeniafaraunol A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Xeniafaraunol A's performance against other molecules targeting the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. The guide includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.

This compound, a xenicane diterpenoid isolated from the soft coral Xenia faraunensis, has been identified as a potent inhibitor of the TRPM7 ion channel. TRPM7 is a unique bifunctional protein, acting as both an ion channel permeable to divalent cations like Ca²⁺ and Mg²⁺, and as a serine/threonine kinase. It plays a crucial role in cellular processes such as proliferation, migration, and survival, making it a significant target for therapeutic intervention in diseases like cancer and ischemic stroke. This guide delves into the experimental validation of this compound's mechanism of action by comparing it with its close structural analog, Waixenicin A, and other non-specific TRPM7 inhibitors.

Comparative Analysis of TRPM7 Inhibitors

The efficacy of this compound as a TRPM7 inhibitor can be benchmarked against other known modulators of the channel. Waixenicin A, another xenicane diterpenoid, is a highly potent and selective TRPM7 inhibitor[1][2]. Several non-specific inhibitors, while also targeting other ion channels, provide a broader context for understanding TRPM7 pharmacology.

CompoundTypeTargetIC50Cell Line(s)Reference(s)
This compound SelectiveTRPM7Potent Inhibitor (Specific IC50 not determined)P388 (Cytotoxicity IC50: 3.9 µM)[3][4]
Waixenicin A SelectiveTRPM716 nM (Mg²⁺-dependent)HEK293, Jurkat, RBL[1][3][5]
7 µM (in Mg²⁺-free conditions)HEK293[1][6]
2-Aminoethoxydiphenyl borate (2-APB) Non-specificTRPM7, TRPM6, other TRP channels~100-200 µMHEK293[7]
NS8593 Non-specificTRPM7, KCa2 channels1.6 µMHEK293[7]
FTY720 (Fingolimod) Non-specificTRPM7, S1P receptors0.72 µMHEK293
Sphingosine Non-specificTRPM70.59 µMHEK293

Table 1: Comparative Inhibitory Activity of Selected Compounds on TRPM7. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Waixenicin A, and several non-specific inhibitors against the TRPM7 channel. The conditions under which these values were determined are noted where available.

CompoundCell LineAssayIC50Reference(s)
This compound P388 (murine leukemia)Cytotoxicity3.9 µM[3][4]
Waixenicin A Jurkat T-cells, Rat basophilic leukemia cellsCell ProliferationLow µM range[1]
NS8593 A549 (lung carcinoma)Cytotoxicity (in the presence of Cd²⁺)-[7]
FTY720 (Fingolimod) HeLa (cervical cancer)Cytotoxicity (LDH release)>10 µM[6]

Table 2: Cytotoxic Effects of TRPM7 Inhibitors. This table presents the cytotoxic or anti-proliferative IC50 values for the selected compounds in various cancer cell lines, providing insight into their potential therapeutic applications.

The TRPM7 Signaling Pathway

TRPM7's dual function as an ion channel and a kinase allows it to influence a multitude of downstream signaling cascades. The influx of Ca²⁺ and Mg²⁺ through the TRPM7 channel can directly activate various enzymes and signaling proteins. The kinase domain of TRPM7 can phosphorylate several substrates, further modulating cellular pathways. Inhibition of TRPM7 by compounds like this compound is expected to disrupt these signaling events, leading to effects on cell growth and migration.

TRPM7_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM7 TRPM7 Channel-Kinase Ca_int [Ca²⁺]i ↑ TRPM7->Ca_int Influx Mg_int [Mg²⁺]i ↑ TRPM7->Mg_int Influx Kinase_Substrates Kinase Substrates TRPM7->Kinase_Substrates Phosphorylation Ca_ext->TRPM7 Mg_ext->TRPM7 PLC PLC Ca_int->PLC ERK ERK Pathway Ca_int->ERK AKT PI3K/AKT Pathway Ca_int->AKT Mg_int->ERK Mg_int->AKT PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Cytoskeleton Cytoskeletal Rearrangement Migration Cell Migration Cytoskeleton->Migration Kinase_Substrates->Cytoskeleton Xeniafaraunol_A This compound Xeniafaraunol_A->TRPM7 Inhibition

Figure 1: TRPM7 Signaling Pathway. This diagram illustrates the central role of the TRPM7 channel-kinase in cellular signaling. This compound inhibits TRPM7, thereby blocking the influx of Ca²⁺ and Mg²⁺ and disrupting downstream pathways that regulate cell proliferation, survival, and migration. The dual functionality of TRPM7 as a channel and a kinase is also depicted.

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the inhibitory effect of this compound on TRPM7 and its downstream consequences, a series of well-established biophysical and cell-based assays are employed.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPM7 channel in the plasma membrane of a single cell, providing a definitive assessment of channel inhibition.

Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably overexpressing human TRPM7 on glass coverslips.

    • On the day of recording, transfer a coverslip to a recording chamber mounted on an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • The standard intracellular solution should contain (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA (a Ca²⁺ chelator) (pH adjusted to 7.2 with CsOH). To study Mg²⁺-dependent effects, varying concentrations of free Mg²⁺ can be included.

  • Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps from -100 mV to +100 mV over 200 ms every 5 seconds to elicit characteristic outwardly rectifying TRPM7 currents.

    • After establishing a stable baseline current, perfuse the chamber with the extracellular solution containing the desired concentration of this compound or other inhibitors.

    • Record the current for several minutes to observe the inhibitory effect.

  • Data Analysis:

    • Measure the current amplitude at a positive potential (e.g., +80 mV).

    • Calculate the percentage of inhibition by comparing the current amplitude in the presence and absence of the inhibitor.

    • Determine the IC50 value by fitting the dose-response data to a Hill equation.

Intracellular Calcium Imaging using Fura-2 AM

This fluorescence microscopy technique allows for the measurement of changes in intracellular calcium concentration, a key downstream event of TRPM7 channel activity.

Protocol:

  • Cell Preparation and Dye Loading:

    • Seed cells (e.g., HEK293-TRPM7) on glass-bottom dishes.

    • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with 2-5 µM Fura-2 AM (a cell-permeant ratiometric calcium indicator) in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and capture the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with a solution containing the TRPM7 agonist (e.g., low extracellular divalent cations) to induce calcium influx.

    • To test for inhibition, pre-incubate the cells with this compound or other inhibitors before and during agonist stimulation.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Quantify the inhibitory effect by comparing the peak ratio change in the presence and absence of the inhibitor.

MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic or anti-proliferative effects of TRPM7 inhibitors.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., P388 or other cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and other test compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Experimental Validation Workflow

The validation of this compound's mechanism of action follows a logical progression of experiments, from direct channel modulation to cellular consequences.

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_analysis Data Analysis & Interpretation Compound This compound & Alternatives Patch_Clamp Whole-Cell Patch-Clamp Compound->Patch_Clamp Calcium_Imaging Calcium Imaging (Fura-2) Compound->Calcium_Imaging Cell_Viability Cell Viability Assay (MTT) Compound->Cell_Viability Channel_Inhibition Direct Channel Inhibition (IC50) Patch_Clamp->Channel_Inhibition Calcium_Blockade Blockade of Ca²⁺ Influx Calcium_Imaging->Calcium_Blockade Cytotoxicity Cytotoxicity & Anti-proliferative Effect (IC50) Cell_Viability->Cytotoxicity Mechanism_Validation Mechanism of Action Validation Channel_Inhibition->Mechanism_Validation Calcium_Blockade->Mechanism_Validation Cytotoxicity->Mechanism_Validation

Figure 2: Experimental Workflow. This diagram outlines the logical flow for validating the mechanism of action of TRPM7 inhibitors like this compound. It starts with the application of the compounds in various assays and proceeds to data analysis to confirm the mechanism of action.

References

Comparative Cytotoxicity of Xeniafaraunol A and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of specific cross-reactivity studies for Xeniafaraunol A in the traditional immunological sense, which would typically involve the assessment of antibody binding to analogous structures. Research on this marine natural product has primarily focused on its total synthesis and its cytotoxic properties against cancer cell lines.

Therefore, this guide will address the concept of cross-reactivity from a broader pharmacological perspective, focusing on the selective cytotoxicity or differential activity of this compound and its structurally related analogs. This approach provides valuable insights for researchers, scientists, and drug development professionals by comparing the compound's potency against different cell lines, which is a critical aspect of preclinical drug evaluation.

This compound belongs to the xenicane family of diterpenoids, a class of marine natural products known for their complex structures and diverse biological activities. While data is limited, a comparison of the cytotoxic activity of this compound with its synthetic precursors or related compounds can shed light on its relative potency and potential for selective action.

CompoundCell LineIC50 (µM)Reference
This compound P3883.9[1][2][3]
Waixenicin A---
9-Deacetoxy-14,15-deepoxyxeniculin---

Note: The available literature primarily reports the cytotoxicity of this compound against the P388 murine leukemia cell line.[1][2][3] Data for direct comparison with its immediate synthetic precursors, Waixenicin A and 9-Deacetoxy-14,15-deepoxyxeniculin, against the same cell line under identical experimental conditions is not available in the reviewed literature. Waixenicin A has been identified as a potent and selective inhibitor of the TRPM7 channel, but its cytotoxic IC50 values are not directly compared with this compound in the provided search results.[1][3][4]

Experimental Protocols

The cytotoxic activity of this compound was determined using a cell viability assay against the P388 cell line. While the specific details of the assay used for this compound are not extensively described in the search results, a general protocol for determining the IC50 value using a standard method like the MTT assay is provided below.

General Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on a cancer cell line.

1. Cell Culture and Seeding:

  • P388 (murine leukemia) cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested during their exponential growth phase.
  • Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • A series of dilutions of the compound are prepared in the cell culture medium.
  • The culture medium from the wells is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) and a negative control (medium only) are also included.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
  • The medium is then removed, and a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) is added to each well to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

While specific signaling pathways affected by this compound are not detailed in the provided search results, a general workflow for assessing the selective cytotoxicity of a test compound is depicted below. This workflow is fundamental in preclinical drug discovery to evaluate a compound's therapeutic potential and potential for off-target effects.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assay cluster_3 Data Analysis Compound Test Compound (e.g., this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Create Serial Dilutions in Culture Medium Stock->Dilutions Treatment1 Treat Cells with Compound Dilutions Dilutions->Treatment1 Treatment2 Treat Cells with Compound Dilutions Dilutions->Treatment2 Treatment3 Treat Cells with Compound Dilutions Dilutions->Treatment3 CellLine1 Cancer Cell Line 1 (e.g., P388) Culture1 Culture & Seed Cells CellLine1->Culture1 CellLine2 Cancer Cell Line 2 Culture2 Culture & Seed Cells CellLine2->Culture2 NormalCellLine Normal Cell Line Culture3 Culture & Seed Cells NormalCellLine->Culture3 Culture1->Treatment1 Culture2->Treatment2 Culture3->Treatment3 Assay1 Perform Viability Assay (e.g., MTT) Treatment1->Assay1 Assay2 Perform Viability Assay (e.g., MTT) Treatment2->Assay2 Assay3 Perform Viability Assay (e.g., MTT) Treatment3->Assay3 IC50_1 Determine IC50 for Cell Line 1 Assay1->IC50_1 IC50_2 Determine IC50 for Cell Line 2 Assay2->IC50_2 IC50_3 Determine IC50 for Normal Cell Line Assay3->IC50_3 Selectivity Calculate Selectivity Index IC50_1->Selectivity IC50_2->Selectivity IC50_3->Selectivity

Caption: Workflow for Assessing Selective Cytotoxicity.

This diagram illustrates a typical experimental workflow to determine the selective cytotoxicity of a compound. The process involves preparing the compound, treating various cancer and normal cell lines, performing a viability assay, and analyzing the data to determine the IC50 values and selectivity index. This approach helps to identify compounds that are more potent against cancer cells while having minimal effects on healthy cells, a key characteristic of a promising drug candidate.

References

A Comparative Guide to the Synthetic Routes of Xenia Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

The intricate molecular architectures of Xenia diterpenoids, a family of marine natural products with promising biological activities, have presented a significant challenge to synthetic chemists.[1] This guide provides a comparative overview of the synthetic strategies employed to construct various members of this class, including xenicins, xeniolides, xeniaphyllanes, and xeniaethers. A key structural feature and synthetic hurdle for many of these molecules is the nine-membered carbocyclic ring.[1][2] This document details the diverse approaches to this challenge, presenting quantitative data, experimental protocols for key transformations, and a visualization of a general synthetic workflow.

Comparative Analysis of Synthetic Routes

The total syntheses of several Xenia diterpenoids have been accomplished, each showcasing unique strategies for assembling the complex carbocyclic core and installing the requisite stereocenters. The following table summarizes key quantitative data from selected total syntheses, offering a glimpse into the efficiency of each route.

DiterpenoidKey Strategy for 9-Membered Ring FormationStarting MaterialTotal StepsOverall Yield (%)Reference
Coraxeniolide ARing-closing metathesis(-)-Hajos–Parrish diketone~20Not explicitly statedLeumann (2000)[1]
Antheliolide AIntramolecular [2+2] cycloaddition followed by fragmentationVinyl bromide and aldehyde~15 from linear precursor1.7%Corey[1][3]
Blumiolide CZ-selective ring-closing metathesisSubstituted propanal and E-crotonyl-oxazolidinoneNot explicitly statedNot explicitly statedAltmann[4]
4-HydroxydictyolactoneB-alkyl Suzuki cross-couplingAcyclic precursorsNot explicitly statedNot explicitly statedWilliams et al.[5][6]
Isoxeniolide AIntramolecular Nozaki-Hiyama-Kishi reactionCyclobutene derivativeNot explicitly statedNot explicitly statedAltmann[7][8]
Waixenicin AIntramolecular ring closureNot explicitly statedNot explicitly statedNot explicitly statedMagauer (2023)[9]
Xenibellol (core)2,3-Wittig rearrangement and Williamson etherificationHajos-Parrish ketone~6 to key intermediateNot explicitly statedDanishefsky[1][10]

Key Synthetic Strategies and Methodologies

The construction of the challenging nine-membered ring has been the focal point of most synthetic endeavors. Various elegant solutions have been developed, including:

  • Ring-Closing Metathesis (RCM): This powerful reaction has been employed in the syntheses of coraxeniolide A and blumiolide C.[1][4] For instance, in the synthesis of blumiolide C, a Z-selective RCM using a Grubbs second-generation catalyst was pivotal in forming the cyclononene unit.[4]

  • Intramolecular Cycloadditions: The synthesis of the complex pentacyclic antheliolide A by Corey utilized a diastereoselective intramolecular [2+2] cycloaddition of a ketene to form a bicyclic ketone, which then underwent further transformations.[1]

  • Cross-Coupling Reactions: The Williams group demonstrated the utility of a B-alkyl Suzuki cross-coupling reaction for the direct formation of (E)-cyclononenes from acyclic precursors in their total synthesis of 4-hydroxydictyolactone.[5][6]

  • Nozaki-Hiyama-Kishi (NHK) Reaction: The first asymmetric total synthesis of isoxeniolide A featured a diastereoselective intramolecular NHK reaction as the key step to forge the challenging E-configured cyclononene ring.[7][8]

  • Rearrangement Reactions: The synthesis of the core structure of xenibellol by Danishefsky and co-workers employed a 2,3-Wittig–Still rearrangement as a key transformation to construct the intricate 6,5,5-ring system.[1][10]

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for some of the key reactions mentioned above.

Ring-Closing Metathesis for Blumiolide C Synthesis

In the synthesis of blumiolide C, a diene precursor was subjected to RCM to furnish the nine-membered lactone. A solution of the diene in degassed solvent (e.g., dichloromethane) is treated with a catalytic amount of a Grubbs or Hoveyda-Grubbs second-generation catalyst. The reaction is typically stirred at room temperature or with gentle heating until consumption of the starting material is observed by TLC or LC-MS. The reaction is then quenched, and the product is purified by column chromatography. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, particularly for the desired Z-isomer in the case of blumiolide C.[4]

Intramolecular Nozaki-Hiyama-Kishi Reaction for Isoxeniolide A Synthesis

The key cyclization in the synthesis of isoxeniolide A involves the formation of the nine-membered ring via an intramolecular NHK reaction. An acyclic precursor containing an aldehyde and a vinyl halide is treated with a mixture of chromium(II) chloride and a catalytic amount of nickel(II) chloride in a suitable solvent such as THF or DMF. The reaction is typically run under inert atmosphere and may require elevated temperatures to proceed efficiently. The diastereoselectivity of the cyclization is often influenced by the existing stereocenters in the substrate. Workup and purification by chromatography afford the cyclized product containing the cyclononene ring.[7][8]

Visualization of a Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a Xenia diterpenoid, highlighting the key stages from commercially available starting materials to the final natural product.

G Generalized Synthetic Workflow for Xenia Diterpenoids cluster_0 Starting Materials & Early-Stage Synthesis cluster_1 Fragment Coupling & Core Construction cluster_2 Late-Stage Functionalization SM Simple Chiral Pool or Achiral Starting Materials Frag_A Fragment A Synthesis SM->Frag_A Frag_B Fragment B Synthesis SM->Frag_B Coupling Fragment Coupling Frag_A->Coupling Frag_B->Coupling Linear Acyclic Precursor Coupling->Linear Cyclization Key Cyclization (e.g., RCM, NHK, Suzuki) Linear->Cyclization Core Bicyclic Core (9-membered ring formed) Cyclization->Core FGIs Functional Group Interconversions Core->FGIs Side_Chain Side Chain Installation FGIs->Side_Chain Final Final Product (Xenia Diterpenoid) Side_Chain->Final

Caption: A generalized workflow for Xenia diterpenoid synthesis.

This guide provides a snapshot of the elegant and diverse synthetic strategies that have been developed to conquer the chemical complexity of Xenia diterpenoids. The continued innovation in synthetic methodology will undoubtedly lead to more efficient and versatile routes to these fascinating natural products, paving the way for further biological investigation and potential therapeutic applications.

References

Paving the Way for Potent Therapeutics: A Forward-Looking Guide to the Structure-Activity Relationship of Xeniafaraunol A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Xeniafaraunol A, a fascinating marine-derived diterpenoid, has emerged as a molecule of interest due to its documented cytotoxic activity. Its complex and unique chemical architecture presents both a challenge and an opportunity for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on a series of this compound analogs are not yet publicly available, this guide serves as a foundational resource for researchers poised to explore this promising frontier. We provide the known biological activity of the parent compound, a detailed look at its synthetic pathway as a basis for analog creation, and a proposed workflow for systematic SAR studies.

Biological Activity of this compound

The initial spark of interest in this compound stems from its demonstrated biological activity. It has been reported to exhibit moderate cytotoxicity against the P388 murine leukemia cell line.

CompoundCell LineActivity MetricValue
This compoundP388IC503.9 μM[1][2][3]

This initial finding underscores the potential of the this compound scaffold as a starting point for the development of more potent and selective anticancer agents. Further investigations into its mechanism of action and the exploration of its effects on a wider range of cancer cell lines are critical next steps.

The Synthetic Gateway to Analogs

The ability to rationally design and synthesize analogs is the cornerstone of any SAR study. The total synthesis of this compound has been a significant achievement, opening the door for the creation of a library of related compounds. A key transformation in its synthesis involves a base-mediated rearrangement of 9-deacetoxy-14,15-deepoxyxeniculin.[1][2][3]

Understanding this synthetic route is crucial for planning the strategic modification of different parts of the molecule. Key areas for modification to probe the SAR could include:

  • The Cyclohexene Ring: Modifications to the substituents on this ring could influence lipophilicity and interactions with biological targets.

  • The Dihydropyran Ring: Alterations to this heterocyclic system could impact the overall conformation and electronic properties of the molecule.

  • The Side Chain: The nature and stereochemistry of the side chain are likely to be critical for biological activity.

A Proposed Workflow for SAR Studies

A systematic approach is essential to derive meaningful insights from SAR studies. The following workflow outlines the key stages, from initial analog design to the identification of lead compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration cluster_outcome Outcome start Identify this compound Scaffold design Design Analogs (e.g., modify side chain, rings) start->design synthesis Chemical Synthesis of Analogs design->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., P388 Cytotoxicity Assay) purification->screening dose_response Dose-Response Studies (Determine IC50 values) screening->dose_response selectivity Selectivity Profiling (Test against other cell lines) dose_response->selectivity sar_analysis Analyze SAR Data (Identify key structural features) selectivity->sar_analysis lead_id Identify Lead Compound(s) sar_analysis->lead_id optimization Further Optimization lead_id->optimization end Preclinical Candidate lead_id->end optimization->design Iterative Design

Caption: A proposed workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Experimental Protocols

To ensure consistency and comparability of data, detailed and standardized experimental protocols are necessary.

P388 Murine Leukemia Cell Cytotoxicity Assay

This assay is fundamental to determining the cytotoxic potential of this compound analogs.

1. Cell Culture:

  • P388 murine leukemia cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded into 96-well microtiter plates at a predetermined density.

  • The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

  • The cells are treated with the different concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • A control group of cells is treated with the vehicle (e.g., DMSO) alone.

3. Measurement of Cell Viability:

  • Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured using a microplate reader at a specific wavelength.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Directions: Building a Comprehensive SAR Profile

The path to unlocking the full therapeutic potential of this compound lies in the systematic exploration of its chemical space. By synthesizing a diverse library of analogs and evaluating their biological activity using standardized assays, researchers can begin to piece together the intricate relationships between chemical structure and cytotoxic potency. This foundational knowledge will be instrumental in guiding the design of next-generation anticancer agents with improved efficacy and safety profiles. The journey has just begun, and the insights gained from future SAR studies on this compound analogs are eagerly anticipated by the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of Xeniafaraunol A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Xeniafaraunol A, a cytotoxic diterpenoid isolated from soft corals, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activity necessitates treating it as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, drawing upon general principles of hazardous waste management for cytotoxic compounds.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution in a designated area, such as a chemical fume hood. Adherence to standard laboratory safety protocols is essential to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield against accidental splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

    • Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid.

    • The container must be clearly labeled as "Hazardous Waste" and should include the following information:

      • Chemical Name: "this compound Waste"

      • Major Constituents and approximate concentrations.

      • Hazard pictograms (e.g., "Toxic," "Health Hazard").

      • Accumulation Start Date.

      • Principal Investigator/Laboratory Name and contact information.

  • Disposal of Pure Compound and Contaminated Materials:

    • Solid Waste: For solid this compound or materials heavily contaminated with it (e.g., weighing paper, gloves, pipette tips), place them directly into the designated hazardous waste container.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

    • Contaminated Labware: Glassware and other labware should be decontaminated before reuse or disposal. If decontamination is not feasible, they should be disposed of as hazardous waste. A common decontamination procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate must be collected as hazardous waste.

  • Disposal of Solutions Containing this compound:

    • Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain. Collect them in the designated hazardous waste container.

    • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, compatible hazardous waste container for flammable liquids. Do not mix with other incompatible waste streams.

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arranging for Pickup and Disposal:

    • Once the hazardous waste container is full or has reached its accumulation time limit (as per institutional and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Summary of this compound Hazard Profile for Disposal

PropertyDescriptionImplication for Disposal
Chemical Type Diterpenoid Natural ProductTreat as a chemical waste.
Source Isolated from Xenia faraunensis (soft coral)Natural origin does not negate potential hazards.
Known Activity Cytotoxic against P388 cells[1][2]Must be handled as a toxic substance. Avoid exposure and environmental release.
Physical State Not specified in literature, likely a solid or oilDisposal method should be appropriate for its physical form.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

XeniafaraunolA_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps hw_container_solid Place in Labeled Hazardous Waste Container (Solid) solid_waste->hw_container_solid aqueous_sol Aqueous Solution liquid_waste->aqueous_sol Aqueous organic_sol Organic Solvent Solution liquid_waste->organic_sol Organic sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container hw_container_aqueous Collect in Labeled Hazardous Waste Container (Aqueous) aqueous_sol->hw_container_aqueous hw_container_organic Collect in Labeled Hazardous Waste Container (Flammable Liquid) organic_sol->hw_container_organic store_waste Store Waste Container in Designated Area hw_container_solid->store_waste hw_container_aqueous->store_waste hw_container_organic->store_waste sharps_container->store_waste ehs_pickup Arrange for EHS/Contractor Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

Disclaimer: This guidance is based on general principles for handling cytotoxic chemical waste. Researchers must always consult and adhere to their institution's specific hazardous waste management policies and local regulations. When in doubt, contact your institution's Environmental Health and Safety (EHS) department for specific instructions.

References

Personal protective equipment for handling Xeniafaraunol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Xeniafaraunol A. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Compound Information and Hazard Assessment

This compound is a novel bicyclic diterpene isolated from the soft coral Xenia faraunensis.[1][2] Structurally, it belongs to the xenicane family of diterpenoids, many of which exhibit significant biological activities.[1] Notably, this compound has demonstrated cytotoxicity against P388 cells, a murine leukemia cell line.[1][2]

Hazard Statement: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its demonstrated cytotoxic properties warrant handling it with a high degree of caution. It should be treated as a potent, hazardous compound with potential risks to human health upon exposure through inhalation, skin contact, or ingestion. The following recommendations are based on best practices for handling cytotoxic and hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove covering the cuff.Prevents skin contact with the cytotoxic compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes of solutions or airborne particles of the solid compound. A face shield offers broader protection for the entire face.
Body Protection A disposable, solid-front, back-closing lab coat made of a low-permeability fabric (e.g., polypropylene).Provides a barrier against spills and contamination of personal clothing. A solid-front, back-closing design offers superior protection compared to standard lab coats.
Respiratory Protection A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) when handling the solid compound or creating solutions.Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound. The need for respiratory protection should be determined by the potential for generating aerosols during the specific procedure.

Experimental Protocol: Safe Handling of this compound

The following is a step-by-step protocol for the safe handling of this compound in a typical laboratory setting.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the compound, solvents, weighing paper, spatulas, vials, pipettes, and waste containers.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

3.2. Handling Solid this compound

  • Weighing: If weighing the solid compound, do so on a tared weigh paper within the chemical fume hood. Use a dedicated spatula.

  • Avoid Aerosolization: Handle the solid gently to avoid creating dust.

  • Transfer: Carefully transfer the weighed solid to the appropriate container for dissolution or storage.

3.3. Preparing Solutions

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the solid this compound.

  • Dissolution: Cap the container and mix gently by inversion or with a vortex mixer at a low speed to avoid splashing. If sonication is required, ensure the container is securely capped.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Cytotoxic").

3.4. Post-Handling and Decontamination

  • Clean Up: Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse).

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes used gloves, weigh papers, disposable lab coats, and any other contaminated solid materials. Place these items in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

Visualizations

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Weigh/Handle Solid don_ppe->handle_solid prep_solution Prepare Solution handle_solid->prep_solution decontaminate Decontaminate Surfaces and Equipment prep_solution->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste (Solid & Liquid) doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPE Selection Logic

G cluster_risk Risk Assessment cluster_ppe PPE Selection procedure What is the procedure? solid_handling Handling Solid (Potential for Aerosolization) procedure->solid_handling Solid Form solution_handling Handling Dilute Solutions (Low Volume) procedure->solution_handling Solution Form ppe_solid Mandatory: - Double Nitrile Gloves - Safety Goggles/Face Shield - Disposable Lab Coat - N95 Respirator or Higher solid_handling->ppe_solid ppe_solution Mandatory: - Double Nitrile Gloves - Safety Goggles - Disposable Lab Coat solution_handling->ppe_solution

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.